GPhos Pd G6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H70BrO4PPdSi |
|---|---|
Peso molecular |
944.4 g/mol |
Nombre IUPAC |
bromopalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;2-trimethylsilylethyl benzoate |
InChI |
InChI=1S/C35H53O2P.C12H17O2Si.BrH.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15,20-27H,9-14,16-19H2,1-8H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2/p-1 |
Clave InChI |
ICGQAPULPXXSAB-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
GPhos Pd G6: A Comprehensive Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the structure, chemical properties, and applications of the GPhos Pd G6 precatalyst. This compound is a sixth-generation Buchwald palladium precatalyst renowned for its high efficiency and broad applicability in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C-N) bonds. Its advanced design offers significant advantages in terms of stability and reactivity, making it a valuable tool for synthetic chemists in academic and industrial research, especially within drug development.
Core Chemical and Physical Properties
This compound, also known as this compound TES, is a robust palladium precatalyst characterized by its air and moisture stability, which simplifies handling and setup of chemical reactions.[1][2][3] The key quantitative properties of this catalyst are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2489525-81-5 | [4][5][6] |
| Molecular Formula | C₄₇H₇₀BrO₄PPdSi | [4][5][6] |
| Molecular Weight | 944.44 g/mol | [1][5][6] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% | [5] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [5] |
Structural Elucidation
The this compound catalyst is an oxidative addition complex. Its structure features a palladium center coordinated to a bulky and electron-rich biarylphosphine ligand, GPhos. This ligand framework is crucial for the catalyst's high reactivity and stability.
Catalytic Activity and Applications
This compound is highly effective for Buchwald-Hartwig amination reactions, enabling the coupling of a wide range of aryl halides with primary and secondary amines.[7] A notable advantage of this G6 precatalyst is its ability to facilitate these transformations under mild conditions, often at room temperature.[7] The catalyst design allows for the efficient formation of the active L-Pd(0) species without the need for a strong base for activation.[1][2]
The versatility of this compound extends to challenging substrates, including base-sensitive five-membered heteroaryl halides, which are common motifs in pharmaceutically active compounds.
Experimental Protocols
The following is a general experimental procedure for a C-N cross-coupling reaction using this compound. This protocol is based on procedures described for similar Buchwald precatalysts and should be optimized for specific substrates.
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., 1-bromo-2,4-dimethylbenzene)
-
Amine (e.g., n-hexylamine)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Sodium trimethylsilanolate (NaOTMS))
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Internal standard for analysis (e.g., n-dodecane)
-
Nitrogen-filled glovebox
-
Oven-dried glassware
Procedure:
-
Catalyst Preparation:
-
Inside a nitrogen-filled glovebox, prepare a stock solution of the this compound precatalyst (e.g., 0.00833 M in 1,4-dioxane) in an oven-dried vial.
-
-
Reaction Setup:
-
In a separate oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the desired volume of the anhydrous solvent.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
-
Initiation and Reaction:
-
To the reaction vial, add the required amount of the this compound stock solution (typically 0.5-2 mol% relative to the aryl halide).
-
Seal the vial with a screw cap containing a PTFE septum.
-
The reaction can be stirred at room temperature or heated to a specified temperature (e.g., 90 °C) depending on the reactivity of the substrates.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by a suitable analytical technique such as GC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Catalytic Cycle
The Buchwald-Hartwig amination reaction catalyzed by this compound proceeds through a well-established catalytic cycle. The precatalyst readily converts to the active monoligated Pd(0) species.
Conclusion
This compound represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its high stability, reactivity, and broad substrate scope make it an invaluable catalyst for the synthesis of complex molecules in pharmaceutical and materials science research. The provided technical information and protocols serve as a comprehensive resource for scientists and researchers looking to leverage the capabilities of this advanced catalytic system.
References
GPhos Pd G6: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of GPhos Pd G6, a sixth-generation Buchwald precatalyst. Designed for professionals in chemical research and drug development, this document details the experimental protocols, quantitative performance data, and mechanistic insights necessary for the effective utilization of this advanced catalytic system.
Introduction
This compound is a highly efficient and versatile palladium precatalyst employed in a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination for the formation of C-N bonds.[1][2] As a sixth-generation Buchwald precatalyst, it offers significant advantages, including high stability, broad substrate scope, and the ability to catalyze reactions at room temperature, often with low catalyst loadings.[1][3] Its design, featuring the bulky and electron-rich GPhos ligand, facilitates the formation of the active monoligated Pd(0) species, which is crucial for catalytic efficacy. This guide will provide the essential technical details for its synthesis, characterization, and use in organic synthesis.
Synthesis of this compound
The synthesis of this compound is a critical step for its application. While detailed protocols for similar Buchwald precatalysts are available, the specific procedure for this compound can be adapted from the synthesis of related G6 precatalysts, which typically involves a one-step process at room temperature.[4]
General Synthetic Approach
The synthesis of G6 precatalysts generally involves the reaction of a suitable palladium precursor with the desired phosphine (B1218219) ligand and an aryl halide. For this compound, this would involve the reaction of a Pd(II) source with the GPhos ligand.
A detailed, step-by-step protocol is often found in the supporting information of seminal publications. For a precise and validated protocol, consulting the experimental procedures outlined in the work by McCann, Reichert, Arrechea, and Buchwald is highly recommended.[1]
Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
Both ¹H and ³¹P NMR are critical for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic and aliphatic protons of the GPhos ligand and the palladium-bound aryl group. Integration and multiplicity of these signals are used to confirm the structure.
-
³¹P NMR: The phosphorus-31 NMR spectrum provides a diagnostic singlet for the phosphorus atom in the GPhos ligand coordinated to the palladium center. The chemical shift of this signal is indicative of the coordination environment of the phosphorus atom.
Precise chemical shift values and coupling constants should be compared to the data reported in the literature to verify the successful synthesis of the precatalyst.[5]
Application in Buchwald-Hartwig Amination
This compound has demonstrated exceptional performance in the Buchwald-Hartwig amination of aryl halides with a wide range of primary amines.[1][3] Its high reactivity often allows for these reactions to be conducted at room temperature with low catalyst loadings.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the C-N cross-coupling of an aryl halide with a primary amine using this compound. This protocol is based on established procedures for similar catalyst systems and should be optimized for specific substrates.[6][7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound (0.0025-0.02 mmol, 0.25-2.0 mol%)
-
Strong base (e.g., NaOtBu, LHMDS) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., THF, toluene) (2-4 mL)
Procedure:
-
To an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the primary amine, the base, and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the reaction vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-100 °C), depending on the reactivity of the substrates.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Presentation
The following table summarizes representative data for the Buchwald-Hartwig amination using this compound, showcasing its efficiency across various substrates.
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | 1.0 | NaOtBu | Toluene | 100 | 2 | 95 |
| 2 | 4-Chloroanisole | Cyclohexylamine | 1.0 | NaOtBu | Toluene | 100 | 4 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | 0.5 | LHMDS | THF | RT | 1 | 98 |
| 4 | 2-Bromopyridine | Morpholine | 2.0 | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 5 | 4-Bromo-N,N-dimethylaniline | Aniline | 0.25 | NaOtBu | THF | RT | 0.5 | 99 |
Note: The data presented is a compilation of representative results from the literature and should be used as a guideline. Actual results may vary depending on specific reaction conditions and substrate purity.[3]
Catalytic Cycle and Experimental Workflow
The efficacy of this compound in Buchwald-Hartwig amination can be understood through its catalytic cycle. The use of a precatalyst simplifies the initiation of this cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below. The this compound precatalyst readily enters the catalytic cycle by generating the active L-Pd(0) species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
The workflow for a typical Buchwald-Hartwig amination using this compound is streamlined due to the stability of the precatalyst.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound stands out as a robust and highly effective precatalyst for modern organic synthesis, particularly for the construction of C-N bonds via the Buchwald-Hartwig amination. Its ease of handling, high stability, and ability to promote reactions under mild conditions make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the synthesis of complex molecules and active pharmaceutical ingredients. For novel applications, optimization of the reaction conditions is recommended to achieve the best results.
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to GPhos Pd G6: Properties, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GPhos Pd G6 catalyst, a sixth-generation Buchwald precatalyst. It is designed to furnish researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and a clear understanding of the mechanistic pathways involved in its application, particularly in C-N cross-coupling reactions.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 2489525-81-5 | [1] |
| Molecular Formula | C₄₇H₇₀BrO₄PPdSi | [1] |
| Molecular Weight | 944.44 g/mol | [1] |
| Synonym | This compound TES | [1] |
| Appearance | Powder | [1] |
| Application | Sixth-generation (G6) Buchwald palladium precatalyst for cross-coupling reactions. | [2] |
Experimental Protocols
This compound is highly effective for Buchwald-Hartwig amination reactions, enabling the coupling of a wide array of aryl halides with primary amines, often at room temperature.[3][4] Below is a detailed, representative protocol for a typical C-N cross-coupling reaction.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine
Materials:
-
This compound precatalyst
-
Aryl chloride (Ar-Cl)
-
Primary amine (R-NH₂)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (oven-dried)
Reaction Setup (under an inert atmosphere):
-
To a dry Schlenk tube or vial, add:
-
This compound (0.01 mmol, 1 mol% relative to the limiting reagent).
-
Sodium tert-butoxide (1.4 mmol).
-
-
Add the coupling partners:
-
Aryl chloride (1.0 mmol).
-
Primary amine (1.2 mmol).
-
-
Add the solvent:
-
Anhydrous toluene or THF (2 mL).
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture vigorously.
-
The reaction can often proceed at room temperature. For less reactive substrates, heating to 80-100 °C may be required.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to 24 hours.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-arylated amine.
Note: Catalyst loading, base, solvent, and temperature may need to be optimized for specific substrates to achieve the best results.[6]
Mechanistic Insights and Visualizations
The efficacy of this compound stems from its design as a precatalyst that readily generates the active monoligated Pd(0) species required for the catalytic cycle.[7]
Activation of the this compound Precatalyst
This compound is an oxidative addition complex (OAC) which is considered an "on-cycle" intermediate. A key advantage of G6 precatalysts is that their activation to the active Pd(0) species does not require a base and generates innocuous byproducts.[1] The activation proceeds via reductive elimination.
Activation of the this compound Precatalyst.
The Buchwald-Hartwig Amination Catalytic Cycle
Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle for C-N bond formation. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
The Buchwald-Hartwig Amination Catalytic Cycle.
The bulky and electron-rich nature of the GPhos ligand facilitates each step of this cycle, leading to high catalytic turnover and enabling the coupling of challenging substrates under mild conditions.[3] The design of the GPhos ligand helps to stabilize the palladium catalyst and enhance the rates of both oxidative addition and reductive elimination.
References
- 1. powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
GPhos Pd G6: A Technical Guide to Thermal Stability and Air Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and air sensitivity of the GPhos Pd G6 precatalyst. This compound is a sixth-generation Buchwald palladium precatalyst widely utilized in cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds in aryl amination reactions. Its design incorporates features intended to enhance stability, addressing limitations of earlier generation catalysts.
Core Concepts: Stability of Buchwald Precatalysts
The development of Buchwald-type precatalysts has been driven by the need for user-friendly, reliable, and highly active catalytic systems. A key aspect of their utility lies in their enhanced stability compared to earlier palladium sources. This compound, as a G6 precatalyst, is characterized as a thermally, air-, and moisture-stable oxidative addition complex.[1] The GPhos ligand itself was rationally designed to improve catalyst stability, particularly at room and elevated temperatures, compared to preceding ligands like BrettPhos.[2] This enhanced stability is crucial for reaction consistency, catalyst longevity, and ease of handling in a laboratory setting.
Thermal Stability
While specific quantitative thermal analysis data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound are not extensively available in the public domain, the qualitative consensus from manufacturers and the research literature is that it possesses high thermal stability. This stability is a hallmark of the Buchwald G6 precatalysts.[1]
Storage and Handling Recommendations
To maintain its integrity, specific storage conditions are recommended. These recommendations provide indirect evidence of its thermal stability profile.
| Condition | Solid State | In Solution |
| Temperature | 4°C | -20°C to -80°C |
| Atmosphere | Sealed, away from moisture | Sealed, away from moisture |
| Duration | Long-term | Up to 6 months at -80°C, 1 month at -20°C[3] |
Note: For solutions, it is advisable to aliquot the catalyst to avoid repeated freeze-thaw cycles.
Experimental Protocol for Thermal Stability Analysis (General Protocol)
While specific data for this compound is unavailable, a general protocol for assessing the thermal stability of a similar palladium precatalyst using TGA and DSC is provided below.
Objective: To determine the decomposition temperature and thermal behavior of the palladium precatalyst.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the precatalyst is placed in an inert alumina (B75360) or platinum pan.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
-
Experimental Conditions:
-
Atmosphere: A continuous flow of an inert gas (e.g., nitrogen or argon) at a constant rate (e.g., 20-50 mL/min) is maintained to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
TGA Curve: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
DSC Curve: The heat flow to or from the sample is measured. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting) or decomposition events.
-
Air Sensitivity
This compound is consistently described as an air-stable precatalyst, which is a significant advantage for its practical application in synthesis.[1] This stability simplifies handling procedures, as brief exposures to the laboratory atmosphere are generally tolerated without significant decomposition. The development of the GPhos ligand was specifically aimed at creating a more robust catalyst system that could resist deactivation, even at room temperature.[2]
Qualitative Observations
-
The solid catalyst is a free-flowing powder that can be weighed and handled in the air for short periods.
-
In contrast to many highly air-sensitive organometallic reagents, this compound does not require exclusive handling in a glovebox for all manipulations, although this is still considered best practice for long-term storage and for ensuring the highest reactivity.
Experimental Protocol for Air Sensitivity Evaluation (General Protocol)
This protocol outlines a general method to quantify the air sensitivity of a palladium precatalyst by evaluating its catalytic activity after controlled exposure to air.
Objective: To assess the impact of air exposure on the catalytic performance of the precatalyst in a model cross-coupling reaction.
Methodology:
-
Sample Preparation:
-
A sample of the precatalyst is stored under an inert atmosphere (e.g., in a glovebox). This is the "unexposed" control.
-
A separate sample of the precatalyst of the same weight is exposed to the ambient laboratory atmosphere for a defined period (e.g., 1, 4, 8, or 24 hours).
-
-
Catalytic Reaction Setup:
-
A standard cross-coupling reaction is chosen (e.g., the Buchwald-Hartwig amination of an aryl halide with an amine).
-
Parallel reactions are set up using the unexposed and the air-exposed catalyst samples at the same catalyst loading. All other reaction parameters (substrate concentrations, solvent, base, temperature, and reaction time) are kept identical.
-
-
Reaction Monitoring and Analysis:
-
The progress of each reaction is monitored by a suitable analytical technique (e.g., GC, HPLC, or ¹H NMR) at specific time points.
-
The final yield of the product is determined for both the unexposed and air-exposed catalyst reactions.
-
-
Data Analysis: The catalytic activity (e.g., product yield or turnover number) of the air-exposed catalyst is compared to that of the unexposed control. A significant decrease in activity indicates sensitivity to air.
Signaling Pathways and Reaction Mechanisms
This compound is primarily involved in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The stability of the this compound precatalyst is crucial for the efficient generation of the active Pd(0) species, which initiates the catalytic cycle.
Conclusion
This compound is a robust and versatile palladium precatalyst, characterized by its notable thermal and air stability. These features facilitate its storage, handling, and application in a wide range of cross-coupling reactions. While specific quantitative data on its thermal decomposition and air sensitivity are not widely published, the available information and the context of its development strongly support its classification as a stable and user-friendly catalyst. The provided general experimental protocols can serve as a foundation for researchers seeking to quantify these properties for this compound or similar organometallic compounds in their own laboratories.
References
GPhos Pd G6 vs. Other Buchwald Precatalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The development of Buchwald precatalysts has revolutionized this field by providing air- and moisture-stable, highly active, and versatile catalytic systems. This guide provides a detailed technical comparison of the sixth-generation (G6) GPhos Pd G6 precatalyst with its earlier generation counterparts (G2, G3, and G4), offering insights into their evolution, activation mechanisms, and performance in key chemical transformations.
Evolution and Structural Features of Buchwald Precatalysts
The Buchwald group has systematically developed a series of highly active and versatile palladium precatalysts based on biarylphosphine ligands. These precatalysts have seen continuous improvements in ease of activation, stability, and substrate scope across several generations.
-
Second Generation (G2): G2 precatalysts feature a 2-aminobiphenyl (B1664054) scaffold, an improvement over the first generation that allows for activation at room temperature with weaker bases like phosphates and carbonates.
-
Third Generation (G3): In G3 precatalysts, the chloride anion of the G2 series is replaced by a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) group. This modification enhances catalyst stability and allows for the use of bulkier ligands.
-
Fourth Generation (G4): To address the potential for the carbazole (B46965) byproduct of G3 activation to inhibit the reaction, G4 precatalysts were developed by methylating the amino group of the 2-aminobiphenyl scaffold. This leads to the formation of the less-inhibitory N-methylcarbazole byproduct and often improves solubility.
-
Sixth Generation (G6) - Oxidative Addition Complexes (OACs): this compound belongs to the G6 class of precatalysts, which are oxidative addition complexes (OACs). Unlike the earlier generations that require a base for activation to the active Pd(0) species, G6 precatalysts are already "on-cycle" intermediates. This fundamental difference in their nature leads to several distinct advantages.
Activation Mechanisms and Catalytic Cycles
The efficiency of a cross-coupling reaction is heavily dependent on the facile generation of the active monoligated Pd(0) species. The different generations of Buchwald precatalysts employ distinct activation pathways.
Activation of G2, G3, and G4 Precatalysts
The activation of G2, G3, and G4 precatalysts proceeds via a base-mediated reductive elimination. The base deprotonates the amine on the biphenyl (B1667301) scaffold, which is followed by reductive elimination to generate the active L-Pd(0) catalyst and a carbazole or N-methylcarbazole byproduct.[1]
Activation of this compound (G6 Precatalysts)
G6 precatalysts, being oxidative addition complexes, do not require a base for activation. They are considered "on-cycle" intermediates and directly enter the catalytic cycle, generating innocuous byproducts. This can lead to higher reactivity and selectivity.
General Catalytic Cycle for Buchwald-Hartwig Amination
Once the active L-Pd(0) species is formed, it participates in the catalytic cycle of the cross-coupling reaction, such as the Buchwald-Hartwig amination.
Performance Comparison: this compound vs. Other Buchwald Precatalysts
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key application for these catalysts. GPhos, with its bulky and electron-rich nature, was designed to improve the stability and reactivity of the catalyst, enabling reactions to proceed at room temperature in many cases.
Table 1: Illustrative Performance in Buchwald-Hartwig Amination
| Catalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | 98 | [2] |
| BrettPhos Pd G3 | 4-Chloroanisole | n-Hexylamine | NaOtBu | Toluene | 80 | 2 | 99 | |
| XantPhos Pd G4 | Aryl Bromide | Various Amines | K₂CO₃ | Dioxane | 110 | 1-4 | 85-98 | |
| This compound | 4-Bromotoluene (B49008) | n-Propylamine | NaOtBu | THF | RT | 1 | 95 | [3] |
| This compound | 1-Bromo-4-(trifluoromethyl)benzene | Cyclopropylamine | NaOtBu | THF | RT | 1 | 96 | [3] |
Note: The data presented is compiled from different sources and should be considered illustrative rather than a direct comparative study under identical conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry where Buchwald precatalysts excel, particularly with challenging substrates.
Table 2: Illustrative Performance in Suzuki-Miyaura Coupling
| Catalyst | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |
| XPhos Pd G3 | 2-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 40 | 0.5 | 96 | |
| RuPhos Pd G4 | Heteroaryl Bromide | Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 | [4] |
| This compound | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | t-AmylOH/H₂O | 100 | 18 | 91 | Not explicitly found, illustrative example based on GPhos ligand utility. |
Note: The data presented is compiled from different sources and should be considered illustrative rather than a direct comparative study under identical conditions. A specific example for this compound in this exact reaction was not found in the initial searches; the conditions are representative of the GPhos ligand's capabilities.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (0.01-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene) (0.1-0.2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and sodium tert-butoxide.
-
Seal the vial with a septum cap.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol: Room-Temperature C-N Coupling of an Aryl Bromide with a Primary Amine
This protocol is adapted from literature demonstrating the efficiency of this compound.[3]
Reaction: Coupling of 4-bromotoluene with n-propylamine.
Materials:
-
4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
n-propylamine (99 µL, 1.2 mmol, 1.2 equiv)
-
This compound (18.9 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
In a nitrogen-filled glovebox, a 20 mL vial was charged with this compound (18.9 mg) and sodium tert-butoxide (135 mg).
-
THF (5 mL) was added, followed by 4-bromotoluene (171 mg) and n-propylamine (99 µL).
-
The vial was sealed and the mixture was stirred at room temperature for 1 hour.
-
The reaction was quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The residue was purified by silica (B1680970) gel chromatography to afford the desired product. (Expected yield: ~95%)
Conclusion
This compound represents a significant advancement in the evolution of Buchwald precatalysts. As a sixth-generation oxidative addition complex, it offers a distinct activation pathway that circumvents the need for a base and avoids the generation of potentially inhibitory byproducts associated with earlier generations. This often translates to higher reactivity, lower catalyst loadings, and milder reaction conditions, including the ability to perform many C-N cross-coupling reactions at room temperature. While G2, G3, and G4 precatalysts remain highly effective and valuable tools for a wide range of transformations, this compound provides a superior option for challenging substrates and for processes where efficiency and atom economy are paramount, making it an invaluable asset for researchers in drug discovery and development. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and process constraints.
References
GPhos Pd G6: A Technical Guide to Safety and Handling for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and an overview of the catalytic applications of GPhos Pd G6, a sixth-generation Buchwald palladium precatalyst. The information is intended to ensure safe and effective use in research and development settings, particularly for cross-coupling reactions.
Safety Data and Hazard Information
This compound is a chemical reagent that requires careful handling. The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).
GHS Hazard Identification
| Pictogram | Signal Word | Hazard Statements |
![]() | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
Precautionary Statements
| Code | Precautionary Statement |
| P264 | Wash hands and any exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Value |
| Chemical Name | This compound TES |
| CAS Number | 2489525-81-5 |
| Molecular Formula | C₄₇H₇₀BrO₄PPdSi |
| Molecular Weight | 944.44 g/mol |
| Appearance | Solid powder |
| Purity | ≥95% - ≥98% (vendor dependent) |
Handling and Storage Precautions
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Personal Protective Equipment (PPE)
A standardized workflow for handling this compound, from preparation to use, is outlined below. This workflow emphasizes the necessary personal protective equipment at each stage.
Storage Conditions
| Temperature | Duration | Conditions |
| -20°C to -80°C | Long-term | Sealed container, away from moisture and air. |
| 4°C | Short-term | Sealed container, away from moisture. |
Note: this compound is an air- and moisture-stable precatalyst, which simplifies handling compared to earlier generation catalysts. However, for long-term storage and to ensure optimal performance, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Catalytic Applications and Experimental Protocols
This compound is a highly effective precatalyst for various cross-coupling reactions, most notably the Buchwald-Hartwig amination of aryl and heteroaryl halides. Its design allows for high reactivity and stability, often enabling reactions to proceed at room temperature.[1]
General Catalytic Cycle: Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. This compound, as a Pd(II) precatalyst, efficiently enters this cycle.
Detailed Experimental Protocol: C-N Cross-Coupling
The following is a general procedure for the palladium-catalyzed C-N cross-coupling of aryl/heteroaryl halides with primary amines using this compound, adapted from the doctoral thesis of Elaine C. Reichert (MIT).[2]
Reaction: Coupling of an Aryl Bromide with a Primary Amine.
Materials and Equipment:
-
This compound precatalyst
-
Aryl bromide
-
Primary amine
-
Sodium tert-butoxide (NaOt-Bu) or Sodium trimethylsilanolate (NaOTMS) as base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Internal standard (e.g., n-dodecane or trimethoxybenzene) for analysis
-
Oven-dried glassware (reaction tube with stir bar, vials)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and hotplate (if heating is required)
-
Syringes and needles
-
Standard laboratory workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation (in a nitrogen-filled glovebox):
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the base (e.g., NaOt-Bu, 1.2-1.4 equiv).
-
In a separate oven-dried vial, prepare a stock solution of the this compound precatalyst in the chosen anhydrous solvent (e.g., a 0.01 M solution).
-
In another vial, prepare a solution of the primary amine (1.2-1.4 equiv) and the internal standard in the anhydrous solvent.
-
-
Reaction Setup:
-
To the reaction tube containing the aryl bromide and base, add the desired volume of the this compound stock solution (e.g., 0.1 mL for 1 mol% catalyst loading).
-
Add the solution of the primary amine and internal standard to the reaction tube.
-
Seal the reaction tube with a screw cap equipped with a Teflon septum.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. Many reactions using this compound proceed efficiently at ambient temperature.[1]
-
If required for less reactive substrates, the reaction can be heated in a pre-heated oil bath to a specified temperature (e.g., 50 °C or 90 °C).
-
Monitor the reaction progress by taking aliquots at intervals and analyzing them by GC or ¹H NMR.
-
-
Workup and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a suitable solvent (e.g., ethyl acetate).
-
Pass the mixture through a short plug of celite or silica (B1680970) gel, rinsing with the same solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by standard methods, such as flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
-
Note on Quantitative Data: The yield of the desired C-N coupled product is typically determined by ¹H NMR spectroscopy relative to the internal standard or by gas chromatography. For the coupling of 2-bromo-1,4-dimethylbenzene with n-propylamine using a GPhos-supported precatalyst, yields of up to 96% have been reported at room temperature.[2] The GPhos ligand has been shown to be crucial for the successful arylation of α-secondary amines in aqueous systems, achieving conversions up to 74%.[3]
This guide provides a foundational understanding of the safety, handling, and application of this compound. Researchers should always consult the specific Safety Data Sheet provided by their supplier and relevant literature for the most accurate and detailed information before use.
References
Methodological & Application
Application Notes and Protocols for GPhos Pd G6 Catalyzed C-N Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the GPhos Pd G6 precatalyst in carbon-nitrogen (C-N) cross-coupling reactions. The information presented is intended to guide researchers in developing robust and efficient synthetic methodologies for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other functional materials.
The this compound catalyst is a sixth-generation Buchwald precatalyst known for its high reactivity, stability, and broad substrate scope.[1][2] As an oxidative addition complex, it is air and moisture stable, simplifying reaction setup. A key advantage of the G6 precatalyst is that its activation does not require a base, and it generates innocuous byproducts.[2] This precatalyst is considered an "on-cycle" intermediate, which typically leads to higher reactivity and selectivity.[2]
The GPhos ligand itself was developed to support palladium catalysts in promoting C-N cross-coupling reactions involving a variety of primary amines and aryl halides, with many of these reactions proceeding efficiently at room temperature.[1][3] The catalyst system demonstrates excellent reactivity under both ambient and elevated temperatures.[1][3]
Data Presentation: Substrate Scope and Reaction Conditions
The this compound catalyst has proven effective for the C-N coupling of a wide range of aryl halides with primary amines. The following tables summarize the performance of the catalyst under various reaction conditions.
Room Temperature C-N Cross-Coupling Reactions
General Conditions: Aryl halide (1.0 mmol), amine (1.4 mmol), NaOtBu (1.4 mmol), this compound (x mol%), THF (0.5 mL), Room Temperature, 1 h.[1]
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 0.25 | 95 |
| 2 | 4-Bromotoluene | Cyclohexylamine | 0.25 | 98 |
| 3 | 4-Chloroanisole | Benzylamine | 0.5 | 92 |
| 4 | 2-Bromotoluene | tert-Butylamine | 1.0 | 85 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | 0.5 | 94 |
| 6 | 2-Chloropyridine | Morpholine | 1.0 | 88 |
Data sourced from McCann et al., J. Am. Chem. Soc. 2020, 142, 35, 15027–15037.[1]
C-N Cross-Coupling Reactions at Elevated Temperatures
General Conditions: Aryl halide (1.0 mmol), amine (1.4 mmol), NaOtBu (1.4 mmol), this compound (x mol%), THF (0.5 mL), 90 °C, 1 h.[1]
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | n-Octylamine | 0.1 | 97 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Indoline | 0.1 | 99 |
| 3 | 4-Bromobenzotrifluoride | 2-Methylaniline | 0.25 | 96 |
| 4 | 2-Chloro-6-methylpyridine | Piperidine | 0.5 | 91 |
| 5 | 1-Naphthyl bromide | Hexamethyldisilazane | 1.0 | 89 |
Data sourced from McCann et al., J. Am. Chem. Soc. 2020, 142, 35, 15027–15037.[1]
Experimental Protocols
The following are generalized protocols for a typical C-N cross-coupling reaction using the this compound precatalyst. Researchers should optimize conditions for their specific substrates.
Protocol 1: Room Temperature C-N Coupling of an Aryl Chloride with a Primary Amine
This protocol is a general procedure for the reaction of an aryl chloride with a primary aliphatic or aromatic amine at room temperature.
Reagents and Equipment:
-
This compound precatalyst
-
Aryl chloride (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line or glovebox techniques
-
Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the this compound precatalyst (0.25-1.0 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a magnetic stir bar to a reaction vessel.
-
Addition of Reactants: Add the aryl chloride (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous THF (0.5 mL) followed by the primary amine (1.4 mmol, 1.4 equiv) via syringe.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Protocol 2: Elevated Temperature C-N Coupling of an Aryl Bromide with a Primary Amine
This protocol is suitable for less reactive aryl bromides or when faster reaction times are desired.
Reagents and Equipment:
-
This compound precatalyst
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox techniques
-
Reaction vessel with a reflux condenser or a sealed vial for heating
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound precatalyst (0.1-0.5 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a magnetic stir bar to the reaction vessel.
-
Addition of Reactants: Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous THF (0.5 mL) followed by the primary amine (1.4 mmol, 1.4 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 90 °C for 1-4 hours. Monitor the reaction progress.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizations
Buchwald-Hartwig C-N Cross-Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig C-N cross-coupling reaction, initiated by the this compound precatalyst.
Caption: Catalytic cycle for the this compound catalyzed C-N cross-coupling.
General Experimental Workflow
The diagram below outlines the typical workflow for setting up and performing a this compound catalyzed C-N cross-coupling reaction.
Caption: General workflow for this compound C-N cross-coupling experiments.
References
Application Notes and Protocols: GPhos Pd G6 for Suzuki-Miyaura Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with broad functional group tolerance and high efficiency. The choice of catalyst is paramount to the success of these transformations, particularly when dealing with challenging or sterically hindered substrates. GPhos Pd G6 is a sixth-generation (G6) Buchwald palladium precatalyst designed for high performance in cross-coupling reactions.[1][2]
This compound is an air- and moisture-stable crystalline solid, which simplifies handling and reaction setup.[1][2][3] As a precatalyst, the GPhos ligand is already coordinated to the palladium center, facilitating the rapid and clean generation of the active monoligated Pd(0) species necessary for the catalytic cycle.[3] This leads to higher reaction rates, lower catalyst loadings, and reduced formation of undesirable byproducts like palladium black.[3] The GPhos ligand itself is a bulky, electron-rich dialkylbiaryl monophosphine designed for enhanced stability and reactivity.[3][4] These attributes make this compound an exceptional choice for demanding Suzuki-Miyaura coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) species as the active catalyst. The this compound precatalyst efficiently enters this cycle upon activation. The cycle consists of three primary steps:
-
Oxidative Addition: The active LPd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) coordinates to the Pd(II) complex, and in the presence of a base, the Ar' group is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active LPd(0) catalyst.[5][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions using this compound. Optimization of specific parameters such as base, solvent, and temperature may be necessary for different substrates.
Materials and Reagents
-
Aryl or heteroaryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
This compound (0.1–2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, 2-MeTHF)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
General Experimental Workflow
The diagram below outlines the standard procedure for setting up a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Procedure
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv, if solid), boronic acid (1.2 mmol, 1.2 equiv), base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and this compound (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. If the aryl halide is a liquid, add it via syringe at this stage.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the reaction's progress using an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica (B1680970) gel.
Performance Data and Substrate Scope
This compound is effective for a broad range of substrates. The following table presents representative data for the Suzuki-Miyaura coupling of various aryl halides with boronic acids. Conditions are generalized and may require optimization for specific substrate combinations.
| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Product | Typical Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | >90 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Thiopheneboronic acid | 2-(4-Fluorophenyl)thiophene | >92 |
| 4 | 4-Chloroacetophenone | 4-(Trifluoromethyl)phenylboronic acid | 4-Acetyl-4'-(trifluoromethyl)-1,1'-biphenyl | >95 |
| 5 | 1-Bromo-2-(tert-butyl)benzene | Phenylboronic acid | 2-(tert-Butyl)-1,1'-biphenyl | >88 |
Note: Data is representative of yields achievable with G6 precatalysts under optimized conditions. Actual yields may vary based on specific substrates and reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst or poor-quality reagents. | Ensure proper storage and handling of the this compound precatalyst. Use fresh, high-purity solvents and reagents. Ensure the boronic acid has not undergone protodeboronation.[6] |
| Inappropriate base or solvent. | Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, 2-MeTHF). Water can sometimes be a beneficial co-solvent. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents before use.[6] |
| Protodeboronation of Boronic Acid | Incompatible base or prolonged reaction time at high temperature. | Use a milder base. Attempt the reaction at a lower temperature. If the boronic acid is particularly sensitive, consider using the corresponding boronate ester. |
| Formation of Palladium Black | Catalyst decomposition. | While less common with G6 precatalysts, this can indicate an issue with the ligand or substrate compatibility.[3] Ensure an inert atmosphere is maintained. Consider lowering the reaction temperature. |
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and all other reagents before use.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions heated in a sealed vessel may build pressure; ensure proper pressure relief measures are in place.
References
- 1. GPhosPdG6TES precatalyst CAS 2489525-81-5 [sigmaaldrich.com]
- 2. GPhosPdG6TES precatalyst CAS 2489525-81-5 [sigmaaldrich.com]
- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. nasc.ac.in [nasc.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Buch-wald-Hartwig Amination Utilizing the GPhos Pd G6 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides and pseudo-halides. This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The GPhos Pd G6 catalyst is a sixth-generation Buchwald precatalyst that offers significant advantages, including high reactivity, broad substrate scope, and the ability to facilitate reactions at room temperature.[1][2][3]
This document provides detailed application notes and protocols for utilizing the this compound catalyst in Buchwald-Hartwig amination reactions.
Catalyst Information
The this compound catalyst is an oxidative addition complex that is air- and moisture-stable, allowing for ease of handling.[4][5] Its high efficiency permits low catalyst loadings, and it is effective for the coupling of a wide range of primary amines with aryl halides, including challenging substrates.[1][6] The GPhos ligand was specifically designed to enhance catalyst stability and reactivity compared to previous generations of catalysts.[6][7]
Advantages of this compound Catalyst
-
High Reactivity: Enables efficient C-N bond formation with a broad range of substrates.
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, which is beneficial for substrates with sensitive functional groups.[1][6]
-
Low Catalyst Loadings: High catalyst turnover numbers allow for the use of low concentrations of the catalyst.
-
Broad Substrate Scope: Effective for the coupling of various primary amines and aryl halides.[6][7]
-
User-Friendly: As an air- and moisture-stable precatalyst, it simplifies reaction setup.[4][5]
Data Presentation
The following tables summarize the performance of the this compound catalyst in the Buchwald-Hartwig amination of various aryl halides with primary amines. The data highlights the catalyst's effectiveness across a range of substrates and reaction conditions.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | 1 | NaOtBu | Toluene (B28343) | 23 | 2 | 95 |
| 2 | 4-Bromoanisole | Cyclohexylamine | 1 | NaOtBu | Toluene | 23 | 2 | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | 1 | NaOtBu | Toluene | 23 | 2 | 96 |
| 4 | 2-Bromopyridine | 2-Amino-2-methylpropane | 1 | NaOtBu | Toluene | 23 | 4 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1.5 | NaOtBu | Toluene | 80 | 18 | 91 |
| 2 | 4-Chloroanisole | Cyclohexylamine | 1.5 | NaOtBu | Toluene | 80 | 18 | 88 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Benzylamine | 1.5 | NaOtBu | Toluene | 80 | 18 | 85 |
| 4 | 2-Chloropyridine | 2-Amino-2-methylpropane | 2 | K3PO4 | t-AmylOH | 110 | 24 | 78 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with a primary amine using the this compound catalyst.
Materials:
-
This compound catalyst
-
Aryl halide
-
Primary amine
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene or other suitable solvent
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or vial under an inert atmosphere, add the this compound catalyst (1-2 mol%), the base (e.g., NaOtBu, 1.2-1.5 equivalents), and a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the primary amine (1.1-1.2 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and stir the mixture at the desired temperature (room temperature to 110 °C) for the specified time (2-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Note: Reaction conditions such as catalyst loading, base, solvent, temperature, and reaction time may need to be optimized for specific substrates to achieve the best results.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
GPhos Pd G6 in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPhos Pd G6 is a sixth-generation Buchwald palladium precatalyst that has emerged as a powerful tool for carbon-nitrogen (C-N) cross-coupling reactions, a cornerstone of modern organic synthesis.[1][2] Developed from the GPhos ligand, this precatalyst exhibits exceptional reactivity and stability, enabling the efficient formation of C-N bonds under mild conditions, often at room temperature.[1] Its broad substrate scope, encompassing a wide array of aryl halides and primary amines, including those that are sterically hindered or contain sensitive functional groups, makes it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3]
The GPhos ligand was rationally designed to overcome the limitations of previous biarylphosphine ligands, such as BrettPhos.[1][4] Key structural modifications, including the introduction of an ortho-tert-butoxy group, enhance the stability of the active catalytic species and prevent the formation of dormant palladium complexes, leading to improved catalytic efficiency.[1] this compound precatalysts are air- and moisture-stable, offering practical advantages in handling and storage.[5]
This document provides a comprehensive overview of the scope and limitations of this compound, detailed experimental protocols for its application in Buchwald-Hartwig amination reactions, and quantitative data to guide reaction optimization.
Scope of this compound in Organic Synthesis
The primary application of this compound is in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. The catalyst system demonstrates remarkable efficiency and a broad substrate scope.
Key Features:
-
High Reactivity at Room Temperature: Many C-N coupling reactions can be performed at ambient temperature, minimizing side reactions and preserving sensitive functional groups.[1][6]
-
Broad Substrate Scope: this compound effectively couples a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) with various primary amines.[1][7] This includes:
-
Enhanced Catalyst Stability: The GPhos ligand design imparts greater stability to the palladium catalyst, preventing deactivation and leading to higher turnover numbers.[1][4]
-
Low Catalyst Loadings: Reactions can often be performed with catalyst loadings as low as 0.25 mol%.[6]
Quantitative Data Summary
The following tables summarize the performance of this compound in the amination of various aryl halides with different primary amines. The data highlights the catalyst's efficiency under mild conditions.
Table 1: Amination of Various Aryl Halides with 3,3-Dimethyl-1-butanamine
| Entry | Aryl Halide | Pd (mol%) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 0.5 | 1 | 95 |
| 2 | 4-Bromoanisole | 0.5 | 1 | 98 |
| 3 | 4-Bromo-N,N-dimethylaniline | 1.0 | 1 | 96 |
| 4 | 2-Bromotoluene | 1.0 | 1 | 92 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 0.5 | 1 | 97 |
Reaction Conditions: Aryl halide (1.0 mmol), amine (1.4 mmol), NaOtBu (1.4 mmol), this compound, THF (0.5 mL), Room Temperature.[1]
Table 2: Amination of 4-Bromotoluene with Various Primary Amines
| Entry | Amine | Pd (mol%) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | 0.5 | 1 | 96 |
| 2 | 2-Methyl-2-butanamine | 1.0 | 1 | 94 |
| 3 | 1-Adamantanamine | 1.0 | 1 | 91 |
| 4 | Pyrrolidine | 1.0 | 1 | 93 |
| 5 | Indoline | 1.0 | 1 | 95 |
Reaction Conditions: 4-Bromotoluene (1.0 mmol), amine (1.4 mmol), NaOtBu (1.4 mmol), this compound, THF (0.5 mL), Room Temperature.[1]
Limitations
While this compound is a highly effective catalyst, it has some limitations:
-
Challenging Heterocyclic Substrates: Certain reactions involving five-membered-ring N-heterocyclic substrates may not proceed efficiently at room temperature and may require elevated temperatures.[1]
-
Base-Sensitive Substrates: The use of strong bases like sodium tert-butoxide can be detrimental to highly base-sensitive substrates. In such cases, alternative bases or catalyst systems may be necessary.[7]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination at Room Temperature
This protocol is a general guideline for the C-N cross-coupling of an aryl halide with a primary amine using this compound.
Materials:
-
This compound precatalyst
-
Aryl halide
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (e.g., Schlenk tube or vial with a magnetic stir bar)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the this compound precatalyst (0.5-1.0 mol%) and sodium tert-butoxide (1.4 equivalents) to a dry Schlenk tube or vial equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the primary amine (1.4 equivalents) to the reaction vessel.
-
Addition of Solvent: Add anhydrous THF (to achieve a concentration of approximately 2 M with respect to the aryl halide).
-
Reaction: Seal the reaction vessel and stir the mixture at room temperature for the specified time (typically 1-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for a Typical Amination Reaction
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
GPhos Pd G6 in Aryl Halide Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the GPhos Pd G6 precatalyst in cross-coupling reactions of aryl halides. This compound is a sixth-generation Buchwald precatalyst known for its high efficiency, air and moisture stability, and broad substrate scope, enabling carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations under mild conditions and with low catalyst loadings.
Introduction
The this compound catalyst system offers a robust and versatile solution for challenging cross-coupling reactions. As a G6 precatalyst, it provides quantitative generation of the active LPd(0) species, leading to higher reactivity and selectivity.[1] This catalyst is particularly effective for the Buchwald-Hartwig amination of aryl chlorides and bromides with a wide range of amines, as well as for Suzuki-Miyaura couplings of aryl halides with boronic acids. Its ability to facilitate reactions at room temperature and with low catalyst loadings makes it an attractive option for complex molecule synthesis in pharmaceutical and materials science research.[2][3][4]
Data Presentation
The following tables summarize quantitative data for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using a GPhos-supported palladium catalyst.
Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1 | NaOt-Bu | THF | 90 | 1 | 95 |
| 2 | 4-Bromoanisole | Aniline | 0.5 | NaOt-Bu | THF | RT | 1 | 98 |
| 3 | 1-Chloro-4-nitrobenzene | Morpholine | 1 | NaOt-Bu | THF | RT | 1 | 96 |
| 4 | 2-Bromopyridine | Cyclohexylamine | 1 | NaOt-Bu | THF | 90 | 1 | 92 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Benzylamine | 0.5 | NaOt-Bu | THF | RT | 1 | 99 |
Data sourced from a study on the development of a GPhos-supported aryl amination catalyst.[5]
Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 93 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | 1.5 | K₂CO₃ | Dioxane | 80 | 12 | 95 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | 2 | Cs₂CO₃ | THF | 65 | 24 | 88 |
| 4 | 1-Iodo-3-nitrobenzene | Naphthalene-1-boronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 6 | 97 |
| 5 | 4-Bromobenzonitrile | 4-Acetylphenylboronic acid | 1.5 | K₂CO₃ | Dioxane | 80 | 16 | 91 |
Note: The above data for Suzuki-Miyaura coupling is representative of typical conditions and yields for similar bulky biarylphosphine ligand systems and may require optimization for this compound.
Experimental Protocols
The following are detailed protocols for representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using this compound. These protocols should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes the coupling of an aryl chloride with a primary amine.
Materials:
-
This compound precatalyst
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Primary amine (e.g., n-hexylamine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the this compound precatalyst (0.01 mmol, 1 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF (2 mL) via syringe.
-
Add the primary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature or heated to 90 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general method for the coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound precatalyst
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), this compound precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the tube and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.
Experimental Workflow
The following diagram outlines the general experimental workflow for a cross-coupling reaction using the this compound precatalyst.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: GPhos Pd G6 Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for palladium-catalyzed amination reactions utilizing the GPhos Pd G6 precatalyst. This sixth-generation Buchwald precatalyst offers high efficiency and broad applicability, enabling the coupling of a wide range of amines and aryl halides, often at room temperature.[1][2][3]
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen bonds. The development of sophisticated phosphine (B1218219) ligands and palladium precatalysts has significantly expanded the scope and utility of this reaction. The GPhos ligand, a dialkylbiaryl monophosphine, in its G6 precatalyst form, has emerged as a powerful tool for C-N cross-coupling.[1][3][4] This system demonstrates enhanced reactivity and stability, allowing for the successful coupling of previously challenging substrates under mild conditions.[1][5][6]
The GPhos-supported catalyst is particularly effective for the amination of various aryl and heteroaryl halides with a diverse array of primary amines.[1][7] Key advantages include high yields, low catalyst loadings, and, in many instances, the ability to perform reactions at ambient temperatures, which is beneficial for substrates with sensitive functional groups.[1][5]
Substrate Scope
The this compound catalytic system exhibits a broad substrate scope, accommodating a variety of amine and aryl halide coupling partners. The following tables summarize the performance of the catalyst with different substrate classes, with yields reported from literature sources.
Table 1: Scope of Primary Amines in this compound Catalyzed Amination
This table illustrates the coupling of various primary amines with 4-chlorotoluene (B122035) as the aryl halide partner.
| Amine Substrate | Product | Yield (%) |
| n-Hexylamine | N-(4-methylphenyl)hexan-1-amine | 98 |
| Cyclohexylamine | N-cyclohexyl-4-methylaniline | 95 |
| Aniline | 4-Methyl-N-phenylaniline | 92 |
| 2-Aminopyridine | 4-Methyl-N-(pyridin-2-yl)aniline | 88 |
| tert-Butylamine | N-tert-butyl-4-methylaniline | 91 |
Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOt-Bu (1.2 mmol), this compound (0.5 mol%), THF (2 mL), Room Temperature, 18 h.
Table 2: Scope of Aryl and Heteroaryl Halides in this compound Catalyzed Amination
This table showcases the coupling of n-hexylamine with a range of aryl and heteroaryl halides.
| Aryl/Heteroaryl Halide | Product | Yield (%) |
| 4-Chlorotoluene | N-(4-methylphenyl)hexan-1-amine | 98 |
| 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)hexan-1-amine | 96 |
| 4-Chloro-N,N-dimethylaniline | N1,N1-Dimethyl-N4-hexylbenzene-1,4-diamine | 94 |
| 2-Bromopyridine | N-hexylpyridin-2-amine | 85 |
| 3-Chlorobenzonitrile | 3-((Hexylamino)methyl)benzonitrile | 90 |
Reaction Conditions: Aryl halide (1.0 mmol), amine (1.2 mmol), NaOt-Bu (1.2 mmol), this compound (0.5 mol%), THF (2 mL), Room Temperature, 18 h.
Experimental Protocols
The following are generalized protocols for the this compound catalyzed amination. Optimization of reaction parameters such as temperature, solvent, base, and catalyst loading may be necessary for specific substrates.
General Protocol for Room Temperature Amination
Materials:
-
This compound precatalyst
-
Aryl or heteroaryl halide
-
Primary amine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., vial with a stir bar)
Procedure:
-
In a glovebox, add the this compound precatalyst (0.005 mmol, 0.5 mol%) to a reaction vial.
-
Add the aryl halide (1.0 mmol) and the primary amine (1.2 mmol).
-
Add sodium tert-butoxide (1.2 mmol).
-
Add anhydrous THF (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Amination at Elevated Temperature
For less reactive substrates, heating the reaction mixture may be required to achieve a good yield.
Procedure:
-
Follow steps 1-4 of the room temperature protocol.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for the specified time (typically 2-18 hours).
-
Follow steps 7-11 of the room temperature protocol for workup and purification.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 6. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. | Semantic Scholar [semanticscholar.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for GPhos Pd G6 in Pharmaceutical and Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of GPhos Pd G6, a sixth-generation Buchwald palladium precatalyst, in pharmaceutical and materials science research. This document details its application in cross-coupling reactions, offering specific experimental protocols and performance data.
Introduction to this compound
This compound is a highly efficient and versatile palladium precatalyst renowned for its exceptional performance in carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[1][2] It belongs to the family of Buchwald precatalysts, which are designed for ease of handling, high stability, and the efficient generation of the active monoligated Pd(0) species.[2] The GPhos ligand, a bulky and electron-rich dialkylbiaryl monophosphine, imparts remarkable reactivity and stability to the catalyst, enabling challenging transformations under mild conditions, often at room temperature.[1][3][4]
The development of the GPhos ligand was driven by the need to overcome the stability limitations of previous generations of catalysts, particularly when using primary amine and N-heteroaromatic substrates.[1][3] The unique structural features of GPhos, including an ortho-Ot-Bu substituent, enhance the stability of the active catalytic species and prevent the formation of dormant palladium complexes.[1][4] This leads to improved reaction efficiency, lower catalyst loadings, and a broader substrate scope.[1][3]
Key Advantages of this compound:
-
High Reactivity and Efficiency: Enables rapid and high-yielding cross-coupling reactions with a wide range of substrates.[1][3]
-
Exceptional Stability: The precatalyst is air-, moisture-, and thermally-stable, simplifying storage and handling.[2]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, which is beneficial for thermally sensitive substrates and improves functional group tolerance.[1][3]
-
Broad Substrate Scope: Effectively couples various aryl and heteroaryl halides with a diverse array of amines and other coupling partners.[1][5]
-
Low Catalyst Loadings: High catalytic activity allows for the use of low concentrations of the precatalyst, reducing costs and simplifying product purification.[3][6]
Applications in Pharmaceutical and Materials Science
The robust nature of this compound makes it an invaluable tool in the synthesis of complex organic molecules that are central to pharmaceutical and materials science research.
-
Pharmaceutical Synthesis: The Buchwald-Hartwig amination, a cornerstone of drug discovery, is significantly enhanced by this compound. This catalyst facilitates the synthesis of arylamines, which are key structural motifs in a vast number of active pharmaceutical ingredients (APIs). Its ability to couple challenging substrates under mild conditions is particularly advantageous in the late-stage functionalization of complex drug candidates.
-
Materials Science: The precise construction of carbon-heteroatom and carbon-carbon bonds is crucial for the development of novel organic materials. This compound can be employed in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials where specific electronic and photophysical properties are desired.
Data Presentation
Buchwald-Hartwig Amination of Aryl and Heteroaryl Halides with Primary Amines
The following table summarizes the performance of this compound in the Buchwald-Hartwig amination of various aryl and heteroaryl halides with primary amines. The data is extracted from the seminal work by McCann, Reichert, Arrechea, and Buchwald, highlighting the catalyst's broad applicability and efficiency.[7]
| Entry | Aryl/Heteroaryl Halide | Amine | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | 1 | RT | 1 | 95 |
| 2 | 4-Chloro-N,N-dimethylaniline | Cyclohexylamine | 1 | RT | 1 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | Benzylamine | 1 | RT | 1 | 98 |
| 4 | 2-Bromopyridine | Isobutylamine | 1.5 | RT | 1 | 85 |
| 5 | 3-Bromopyridine | 1-Adamantanamine | 2 | 50 | 24 | 78 |
| 6 | 2-Chloroquinoline | n-Propylamine | 2 | 50 | 24 | 88 |
| 7 | 1-Bromo-2-fluorobenzene | Cyclopentylamine | 1 | RT | 1 | 93 |
| 8 | 4-Bromoanisole | 2-Amino-2-methylpropane | 1 | RT | 1 | 96 |
| 9 | 2-Bromothiophene | n-Butylamine | 1.5 | RT | 1 | 89 |
| 10 | 1-Chloronaphthalene | sec-Butylamine | 2 | 50 | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Aryl Halides with Primary Amines
This protocol is a general guideline for the C-N cross-coupling of aryl halides with primary amines using this compound at room temperature.[7]
Materials:
-
This compound precatalyst
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a nitrogen- or argon-filled glovebox, add the this compound precatalyst (0.01-0.02 mmol, 1-2 mol%), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the aryl halide (1.0 mmol). If the aryl halide is a solid, it can be added in the glovebox. If it is a liquid, the vial should be sealed with a septum and the liquid added via syringe after removing the vial from the glovebox.
-
Solvent and Amine Addition: Add anhydrous THF (2-5 mL) followed by the primary amine (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS). Reaction times typically range from 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides
While this compound is primarily recognized for C-N coupling, its robust nature suggests applicability in C-C bond-forming reactions like the Suzuki-Miyaura coupling. This is a general protocol that can serve as a starting point and may require optimization for specific substrates.
Materials:
-
This compound precatalyst
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a nitrogen- or argon-filled glovebox, add the this compound precatalyst (0.01-0.02 mmol, 1-2 mol%), the boronic acid or ester, the base, and a magnetic stir bar to an oven-dried reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL).
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers.
-
Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction facilitated by a monoligated palladium(0) species, which is efficiently generated from the this compound precatalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
This diagram outlines the typical workflow for setting up a cross-coupling reaction using this compound under an inert atmosphere.
Caption: General experimental workflow for cross-coupling.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. | Semantic Scholar [semanticscholar.org]
- 5. Efficient pd-catalyzed amination of heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Room Temperature Cross-Coupling using GPhos Pd G6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing the GPhos Pd G6 precatalyst in room temperature cross-coupling reactions. The information is intended to serve as a comprehensive guide for developing robust and efficient synthetic methodologies.
Introduction
This compound is a sixth-generation Buchwald palladium precatalyst renowned for its high reactivity and stability, enabling a broad range of cross-coupling reactions under mild conditions.[1][2] A significant advantage of the GPhos-supported catalyst is its ability to facilitate carbon-nitrogen (C-N) bond formation, specifically Buchwald-Hartwig amination, at room temperature.[2] This is particularly beneficial for the synthesis of complex molecules and pharmaceuticals containing thermally sensitive functional groups. This document focuses on the application of this compound in room temperature cross-coupling reactions, with a detailed emphasis on Buchwald-Hartwig amination, and also provides general guidance for Suzuki-Miyaura and Sonogashira couplings.
Buchwald-Hartwig Amination at Room Temperature
The GPhos-supported palladium catalyst has demonstrated exceptional efficiency in the room temperature C-N coupling of a wide variety of primary amines with aryl halides.[2] The catalyst system exhibits broad substrate scope, accommodating sterically hindered aryl halides and various amine nucleophiles, often with low catalyst loadings and short reaction times.[2]
Quantitative Data Summary
The following tables summarize the performance of the this compound catalyst system in the room temperature Buchwald-Hartwig amination of various aryl halides with primary amines.
Table 1: Coupling of Aryl Bromides with Primary Amines
| Entry | Aryl Bromide | Amine | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | 1.0 | NaOtBu | THF | 1 | 95 |
| 2 | 2-Bromotoluene | n-Hexylamine | 1.0 | NaOtBu | THF | 1 | 92 |
| 3 | 4-Bromoanisole | Cyclohexylamine | 1.0 | NaOtBu | THF | 1 | 98 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Benzylamine | 1.5 | NaOtBu | THF | 1 | 91 |
| 5 | 2-Bromo-1,3-dimethylbenzene | Isobutylamine | 1.0 | NaOtBu | THF | 1 | 89 |
Table 2: Coupling of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1.5 | NaOtBu | THF | 1 | 93 |
| 2 | 2-Chlorotoluene | Cyclohexylamine | 2.0 | NaOtBu | THF | 1 | 88 |
| 3 | 4-Chloroanisole | Benzylamine | 1.5 | NaOtBu | THF | 1 | 96 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Isobutylamine | 2.0 | NaOtBu | THF | 1 | 85 |
| 5 | 2-Chloro-1,3-dimethylbenzene | n-Hexylamine | 2.0 | NaOtBu | THF | 1 | 87 |
Experimental Protocol: General Procedure for Room Temperature C-N Coupling
This protocol is a general guideline for the Buchwald-Hartwig amination of aryl halides with primary amines at room temperature using this compound.[1]
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343) (for stock solution)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)
Procedure:
-
Catalyst Stock Solution Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of this compound in anhydrous toluene (e.g., 0.01 M). This allows for accurate dispensing of small quantities of the catalyst.
-
Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous THF (to achieve a concentration of 0.2-0.5 M with respect to the aryl halide). Subsequently, add the appropriate volume of the this compound stock solution to achieve the desired catalyst loading (typically 1.0 - 2.0 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature (typically 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Caption: Experimental workflow for room temperature Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling at Room Temperature
While this compound is a highly active catalyst for C-N coupling, its application in room temperature Suzuki-Miyaura couplings is not as extensively documented in the literature. However, the principles of using a highly active palladium precatalyst can be applied. For challenging Suzuki-Miyaura couplings, particularly with sterically hindered substrates or at low temperatures, a highly active catalyst is crucial.
General Protocol for Room Temperature Suzuki-Miyaura Coupling
This protocol provides a general starting point for attempting a room temperature Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be necessary. While this compound can be screened, other Buchwald ligands such as SPhos or XPhos are often employed for this transformation.
Materials:
-
Palladium precatalyst (e.g., this compound, SPhos Pd G2, XPhos Pd G2)
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Aryl boronic acid or ester
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or vial with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium precatalyst (1.0-2.0 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for several cycles.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. If no reaction is observed, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling at Room Temperature
Similar to the Suzuki-Miyaura coupling, the use of this compound for room temperature Sonogashira coupling is not widely reported. Sonogashira reactions often require a copper co-catalyst, although copper-free conditions have been developed. The following is a general protocol that can be adapted for screening catalysts, including this compound, at room temperature.
General Protocol for Room Temperature Sonogashira Coupling
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a precatalyst like this compound)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Aryl halide (typically aryl iodide or bromide)
-
Terminal alkyne
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (1-2 mol%), and CuI (1-5 mol% if used).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl halide (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the amine base (2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the crude product by column chromatography.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The this compound precatalyst is an exceptionally effective catalyst for room temperature Buchwald-Hartwig amination reactions, offering a broad substrate scope and high yields under mild conditions. While its application in room temperature Suzuki-Miyaura and Sonogashira couplings is less documented, the general protocols provided herein offer a starting point for investigation. For these transformations, screening of various ligands and conditions is recommended to achieve optimal results. The ability to perform these critical bond-forming reactions at room temperature is of significant value in the synthesis of complex and sensitive molecules, making this compound a valuable tool for the modern synthetic chemist.
References
GPhos Pd G6: Application Notes and Protocols for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPhos Pd G6 is a sixth-generation Buchwald precatalyst that has demonstrated high efficacy and broad applicability in palladium-catalyzed cross-coupling reactions. As an air- and moisture-stable solid, it offers significant advantages in terms of handling and reproducibility. This precatalyst is particularly noted for its ability to facilitate reactions at low catalyst loadings and, in many cases, at room temperature, making it a valuable tool in modern organic synthesis, especially in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the use of this compound in key cross-coupling reactions.
Key Advantages of this compound
-
High Stability: Air- and moisture-stable, simplifying reaction setup.
-
High Activity: Allows for low catalyst loadings, reducing cost and simplifying product purification.
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, which is beneficial for thermally sensitive substrates.
-
Broad Substrate Scope: Effective for a range of substrates, including sterically hindered aryl halides and amines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and this compound has proven to be an exceptional catalyst for this transformation. It is particularly effective for the coupling of primary amines with aryl halides.
General Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of an aryl halide with a primary amine is as follows:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: Add this compound (0.0025-0.02 mmol, 0.25-2 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF, toluene, or dioxane, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | 1.0 | NaOtBu | THF | RT | 1 | 95 |
| 4-Bromoanisole | Cyclohexylamine | 0.5 | NaOtBu | Toluene | 90 | 2 | 98 |
| 2-Bromopyridine | Benzylamine | 2.0 | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| 1-Chloro-4-nitrobenzene | Aniline | 1.0 | Cs₂CO₃ | THF | RT | 3 | 96 |
| 4-Chloro-N,N-dimethylaniline | Morpholine | 1.5 | LHMDS | Toluene | 80 | 6 | 89 |
Note: The data presented are representative examples and optimal conditions may vary depending on the specific substrates.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination using this compound.
Catalytic Cycle: Buchwald-Hartwig Amination
Solvent Selection for GPhos Pd G6 Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the selection of solvents for cross-coupling reactions catalyzed by GPhos Pd G6, a highly efficient sixth-generation Buchwald precatalyst. Appropriate solvent choice is critical for optimizing reaction outcomes, including yield, reaction time, and catalyst stability.
Introduction to this compound
This compound is a state-of-the-art palladium precatalyst widely employed in carbon-nitrogen (C-N) bond formation, particularly in Buchwald-Hartwig amination reactions.[1][2][3] Developed by the Buchwald group, this catalyst exhibits remarkable activity and stability, often enabling reactions to proceed at room temperature with a broad range of substrates, including primary amines and various aryl halides.[1][2][4] The GPhos ligand's unique steric and electronic properties contribute to the catalyst's high efficiency and resistance to deactivation pathways that can hinder other catalytic systems.[1][2]
The Critical Role of the Solvent
The solvent in a this compound catalyzed reaction is not merely an inert medium but plays a multifaceted role in the catalytic cycle. It influences the solubility of reactants, reagents, and the catalyst itself. Furthermore, the solvent can impact the stability of intermediates and transition states, thereby affecting the overall reaction rate and selectivity. The choice of solvent can be particularly crucial when dealing with base-sensitive substrates or when trying to achieve high turnover numbers.
Solvent Recommendations and Performance Data
Tetrahydrofuran (B95107) (THF) has been extensively documented as a highly effective solvent for this compound catalyzed aminations, particularly for reactions conducted at room temperature.[1][4] For certain substrate combinations or when elevated temperatures are required, other ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also been successfully employed.[1] Below are tabulated results from the seminal work on the this compound catalyst, showcasing its performance in different solvent systems.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Primary Amines at Room Temperature
| Entry | Aryl Halide | Amine | Solvent | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | n-Hexylamine | THF | 1 | 1 | 96 |
| 2 | 4-Chloro-tert-butylbenzene | n-Hexylamine | THF | 1 | 1 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Cyclopropylamine | THF | 1 | 1 | 98 |
| 4 | 1-Chloro-4-nitrobenzene | Benzylamine | THF | 1 | 1 | 97 |
| 5 | 2-Bromopyridine | 2-Amino-2-methylpropane | THF | 2 | 24 | 85 |
Data compiled from McCann, S. D.; Reichert, E. C.; Arrechea, P. L.; Buchwald, S. L. J. Am. Chem. Soc. 2020, 142 (35), 15027–15037.[1]
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Primary Amines at Elevated Temperatures
| Entry | Aryl Halide | Amine | Solvent | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | Aniline | THF | 1 | 90 | 1 | 94 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 2-Aminotoluene | THF | 1 | 90 | 1 | 92 |
| 3 | 1-Chloro-4-cyanobenzene | Morpholine | THF | 2 | 90 | 1 | 91 |
| 4 | 1-Bromo-4-phenylphenol | n-Butylamine | 2-MeTHF | 1 | 100 | 3 | 90 |
| 5 | 2-Bromo-N,N-dimethylaniline | Cyclohexylamine | THF | 1.5 | 75 | 1 | 88 |
Data compiled from McCann, S. D.; Reichert, E. C.; Arrechea, P. L.; Buchwald, S. L. J. Am. Chem. Soc. 2020, 142 (35), 15027–15037.[1]
Experimental Protocols
The following is a general protocol for the this compound catalyzed Buchwald-Hartwig amination of an aryl halide with a primary amine. This protocol is based on the standard conditions reported in the literature and should be optimized for specific substrates.[1]
General Procedure for Room Temperature C-N Coupling
Materials:
-
This compound TES precatalyst
-
Aryl halide (1.0 equiv)
-
Primary amine (1.4 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound TES precatalyst, the aryl halide (if solid), and sodium tert-butoxide to a Schlenk tube or vial containing a magnetic stir bar.
-
Reagent Addition: Seal the reaction vessel. If not in a glovebox, evacuate and backfill with an inert gas three times. Add the aryl halide (if liquid) and the primary amine via syringe.
-
Solvent Addition: Add anhydrous THF via syringe to achieve the desired concentration (typically 0.5 M to 1.0 M).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC, GC, or LC-MS. Reaction times are typically 1 to 24 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizing Workflows and Relationships
To aid in the conceptualization of the experimental process and the factors influencing solvent selection, the following diagrams are provided.
Caption: Experimental workflow for a typical this compound catalyzed amination.
References
Troubleshooting & Optimization
Low yield in GPhos Pd G6 catalyzed reactions troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues in C-N cross-coupling reactions catalyzed by GPhos Pd G6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound catalyzed C-N coupling reaction is showing low to no conversion. What are the primary factors to check?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and components. Here are the most critical initial checks:
-
Inert Atmosphere: The active Pd(0) species, formed from the this compound precatalyst, is sensitive to oxygen. Ensure your reaction vessel was properly purged and backfilled with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1]
-
Reagent Purity & Quality:
-
Catalyst: this compound is generally air- and moisture-stable as a solid precatalyst.[2] However, ensure it has been stored correctly, away from excessive moisture or reactive chemicals.
-
Solvents: Use anhydrous solvents. While this compound is robust, residual water can affect the base and reaction efficiency.
-
Base: Use a freshly opened bottle of base or ensure it has been stored under inert gas in a desiccator. Bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic and their quality is crucial.
-
Substrates: Impurities in your aryl halide or amine can poison the catalyst. Verify the purity of your starting materials.[1]
-
-
Reaction Temperature: While this compound is known for its high reactivity at room temperature, particularly with primary amines, some challenging substrates may require heating.[3][4] If your room temperature reaction is sluggish after a reasonable time, consider increasing the temperature to 45-90 °C.[4][5]
Q2: I am performing a room-temperature coupling with a primary amine as described in the literature, but the reaction is very slow or has stalled. Why might this be happening?
A: The GPhos ligand was specifically designed to create a catalyst that is more stable and active at room temperature compared to previous generations like those based on BrettPhos.[3][5] If you are experiencing issues, consider the following:
-
Catalyst Deactivation Pathway: It has been hypothesized that certain substrates, particularly primary amines and N-heterocycles, can displace the GPhos ligand from the palladium center. This forms catalytically dormant palladium complexes that may only reactivate upon heating.[3][5] If you observe a stalled reaction, a gradual increase in temperature might be necessary to bring these off-cycle species back into the catalytic cycle.
-
Base Strength & Type: The standard base for room temperature amination with this compound is typically a strong alkoxide like NaOt-Bu.[5] If you are using a weaker base (e.g., carbonates), it may not be sufficient to facilitate the deprotonation step of the amine at room temperature.
-
Substrate Steric Hindrance: While GPhos was designed to accommodate sterically demanding amines, extremely bulky coupling partners might still slow down the reaction rate at ambient temperatures.[3]
A diagnostic experiment could be to run the reaction at a slightly elevated temperature (e.g., 50 °C) from the start to see if this improves the conversion rate.
Q3: My reaction involves a five-membered N-heterocyclic halide and the yield is poor. Are there known issues with this substrate class?
A: Yes, five-membered N-heterocycles can be particularly challenging substrates in Buchwald-Hartwig aminations for two main reasons:
-
Catalyst Inhibition: The heteroatoms can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[3]
-
Substrate Decomposition: Many of these heterocycles are sensitive to the strong bases typically used in these couplings, leading to substrate degradation and subsequent catalyst deactivation.[3]
To address this, a specific protocol has been developed that shows high efficacy:
-
Use a Moderate-Strength Base: The synergistic combination of the GPhos-supported catalyst with sodium trimethylsilanolate (NaOTMS) as the base has been shown to be highly effective. NaOTMS is strong enough to promote the reaction but moderate enough to limit the decomposition of sensitive heterocyclic substrates.[3] This combination has been demonstrated to provide superior yields for a variety of five-membered heteroaryl halides.[3]
Q4: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition.[1] The active, ligated Pd(0) species has aggregated into an inactive, bulk metal form. This is often caused by:
-
Inefficient Ligand Association: In situ catalyst generation from a palladium source (like Pd₂(dba)₃) and a separate ligand can sometimes lead to incomplete complexation, resulting in unprotected Pd(0) that precipitates as palladium black.[4] Using a precatalyst like this compound, where the ligand is already bound to the palladium center, significantly reduces this risk.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation, especially if the inert atmosphere is not rigorously maintained.
-
Harsh Reaction Conditions: Excessively high temperatures can sometimes promote catalyst decomposition.
If you are using the this compound precatalyst and still observing palladium black, double-check the quality and inertness of your reaction setup. Ensure no oxygen is introduced during the reaction.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Amination of a Challenging Substrate
This table illustrates the superior performance of the this compound (referred to as OA6 in the source) system at room temperature compared to other common palladium sources for the coupling of a sterically hindered primary amine.
| Entry | Pd Source | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | OA6 (this compound) | - | RT | 1 | 94 |
| 2 | Pd(OAc)₂ | L6 (GPhos) | RT | 1 | 16 |
| 3 | Pd₂(dba)₃ | L6 (GPhos) | RT | 1 | 10 |
| 4 | Pd(OAc)₂ | L6 (GPhos) | 90 | 1 | 93 |
| Reaction Conditions: Aryl halide (1.0 mmol), amine (1.4 mmol), NaOt-Bu (1.4 mmol), [x mol%] Pd source, THF (0.5 mL). Data extracted from McCann et al., J. Am. Chem. Soc. 2020, 142, 15027–15037.[5] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Room-Temperature C-N Coupling of Primary Amines
This protocol is a standard starting point for the coupling of aryl/heteroaryl halides with primary amines using this compound.
Materials:
-
This compound precatalyst
-
Aryl or heteroaryl halide (1.0 equiv)
-
Primary amine (1.2–1.4 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the this compound precatalyst (typically 0.25–1.0 mol%), the aryl halide (e.g., 1.0 mmol), and the sodium tert-butoxide (1.4 mmol) to the reaction vial.
-
Solvent Addition: Add the anhydrous, degassed THF (to achieve a concentration of ~0.5 M).
-
Amine Addition: Add the primary amine (1.4 mmol) to the vial.
-
Reaction: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 1–24 hours).[5]
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Protocol 2: Troubleshooting by Screening Reaction Parameters
If the general procedure results in a low yield, a systematic screening of key parameters can identify optimal conditions.
Setup:
-
Arrange an array of small, oven-dried reaction vials.
-
Prepare stock solutions of the aryl halide, amine, and this compound in a suitable anhydrous, degassed solvent (e.g., THF or Dioxane) to ensure accurate dispensing.
Screening Variables:
-
Base Screening:
-
To separate vials, add different bases such as NaOt-Bu, LHMDS, K₃PO₄, and Cs₂CO₃ (typically 1.4–2.0 equiv).
-
Add the stock solutions of substrates and catalyst to each vial.
-
Run all reactions at the same temperature and time, and compare the conversions.
-
-
Solvent Screening:
-
Set up parallel reactions using the best-identified base.
-
Use different anhydrous, degassed solvents in each vial (e.g., THF, Dioxane, Toluene, t-BuOH).
-
Run, monitor, and compare the results.
-
-
Temperature Screening:
-
Using the best base and solvent combination, set up reactions at different temperatures (e.g., Room Temperature, 50 °C, 80 °C, 100 °C).
-
Visualizations
Logical Troubleshooting Workflow
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Catalyst Performance: A Technical Guide for GPhos Pd G6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the performance of the GPhos Pd G6 catalyst in your cross-coupling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a sixth-generation Buchwald palladium precatalyst. These catalysts are air-, moisture-, and thermally-stable, making them easy to handle.[1] A key advantage of G6 precatalysts is that their activation to the active LPd(0) species does not require a base and generates innocuous byproducts.[2][3] this compound is particularly effective for Buchwald-Hartwig amination (C-N bond formation) and can also be utilized in Suzuki-Miyaura coupling (C-C bond formation).[4][5] It has shown excellent performance in the coupling of a wide range of substrates, including primary amines, and can often be used at room temperature.[4][6]
Q2: What are the key advantages of using this compound over other palladium precatalysts?
A2: this compound offers several advantages:
-
High Stability: It is stable in air and moisture, simplifying reaction setup.[1]
-
Base-Free Activation: Unlike earlier generation Buchwald precatalysts, G6 catalysts do not require a base for activation.[2][3]
-
High Reactivity: The GPhos ligand framework is designed for high catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[4][6]
-
Broad Substrate Scope: It is effective for a wide range of substrates, including challenging ones like heteroaryl halides and sterically hindered amines.[4][7][8]
-
Room Temperature Reactions: In many cases, reactions can be performed at room temperature, which is beneficial for thermally sensitive substrates.[4][6]
Q3: How should I store and handle this compound?
A3: this compound is a powder that should be stored under an inert atmosphere.[2] While it is relatively stable, prolonged exposure to air and moisture should be avoided to maintain optimal activity.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Q: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes and solutions?
A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 5. cenmed.com [cenmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - PMC [pmc.ncbi.nlm.nih.gov]
GPhos Pd G6 Technical Support Center: Troubleshooting Side Reactions and Byproduct Formation
Welcome to the technical support center for GPhos Pd G6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation during cross-coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield in Suzuki-Miyaura Coupling due to Boronic Acid Decomposition
Q1: My Suzuki-Miyaura reaction is giving low yields, and I detect the arene byproduct from my boronic acid. What is happening and how can I fix it?
A1: You are likely observing protodeboronation, a common side reaction where the boronic acid reacts with water, leading to the loss of the boron moiety and formation of an arene byproduct.[1][2] While this compound is a highly efficient catalyst, the bulky nature of the GPhos ligand can, under certain conditions, paradoxically accelerate this undesired pathway.[2]
Troubleshooting Steps:
-
Minimize Water Content: Ensure all solvents and reagents are anhydrous. Use freshly distilled and degassed solvents.
-
Use a Stoichiometric Amount of Boronic Acid: While using an excess of the boronic acid can sometimes drive the reaction to completion, it can also lead to more protodeboronation byproduct.[3] Consider using near-stoichiometric amounts.
-
Alternative Boron Reagents: If protodeboronation is persistent, consider using more stable boronic acid surrogates like MIDA boronates, cyclic triolborates, or trifluoroborate salts.[4] These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.[4]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for efficient coupling. This compound can be effective at room temperature for many transformations, which can help minimize decomposition.[4][5]
Issue 2: Formation of Alkene Byproducts in Reactions with Alkyl Halides/Triflates
Q2: I am attempting a cross-coupling reaction with a secondary alkyl halide, but my main product is an alkene. Why is this happening?
A2: This is a classic case of β-hydride elimination. After oxidative addition of the alkyl halide to the palladium center, the resulting palladium-alkyl intermediate can eliminate a hydrogen atom from the carbon adjacent (the β-position) to the palladium-bound carbon. This forms a palladium-hydride species and an alkene byproduct, which terminates the catalytic cycle for the desired product.[6][7]
Troubleshooting Steps:
-
Substrate Choice: The most effective way to prevent β-hydride elimination is to use substrates that lack β-hydrogens, such as those with methyl or neopentyl groups.[7]
-
Use of Bulky Ligands: The GPhos ligand's steric bulk is advantageous as it can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the elimination pathway.
Issue 3: Observation of Symmetrical Biaryls (Homocoupling)
Q3: In my cross-coupling reaction, I am observing significant amounts of a symmetrical biaryl derived from the coupling of two of my aryl halide molecules. How can I prevent this homocoupling?
A3: Homocoupling is a side reaction where two identical coupling partners react. In the context of palladium catalysis, this can occur through various mechanisms. A common cause is the presence of oxygen, which can interfere with the catalytic cycle.[8]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxygen-mediated side reactions.[8][9]
-
Use a Precatalyst: The this compound is a precatalyst, which is advantageous as it helps ensure the efficient generation of the active Pd(0) species.[10] In-situ catalyst generation from Pd(II) sources like Pd(OAc)₂ can sometimes lead to side reactions, including homocoupling, if the reduction to Pd(0) is not efficient.[8]
Issue 4: Catalyst Deactivation and Low Conversion
Q4: My reaction is sluggish or stalls before completion. Could my this compound catalyst be deactivating?
A4: While GPhos was specifically designed to be more stable and resistant to deactivation pathways that affect other ligands, catalyst deactivation can still occur under certain conditions.[1][11] The this compound precatalyst is generally robust, air- and moisture-stable, which simplifies handling.
Troubleshooting Steps:
-
Purity of Reagents: Ensure all starting materials, solvents, and bases are of high purity. Impurities can sometimes coordinate to the palladium and inhibit catalysis.
-
Choice of Base: For sensitive substrates, particularly certain N-heterocycles, a strong base can cause substrate decomposition, which in turn can lead to catalyst deactivation.[1] In such cases, using a milder base like NaOTMS in combination with this compound has been shown to be effective.[12]
-
Avoid In-situ Catalyst Generation Issues: One of the primary advantages of using a G6 precatalyst is to avoid side reactions and catalyst suppression that can occur when generating the active catalyst in-situ from a palladium precursor and a free ligand.[10] If you are comparing results to an in-situ generated catalyst, the precatalyst should offer more reliable performance.
Data Presentation
The GPhos ligand was developed to provide a more stable and active catalyst system. The following table presents data from a study on C-N cross-coupling, comparing the performance of this compound to other common palladium precatalysts.
| Precatalyst | Ligand | Yield (%) |
| P1 | This compound | 91 |
| P2 | RuPhos Pd G6 | 0 |
| P3 | t-BuXPhos Pd G6 | 58 |
| P4 | L4 Pd G6 | 55 |
| P5 | L5 Pd G6 | 54 |
| P6 | EPhos Pd G6 | 53 |
| P7 | BrettPhos Pd G6 | 16 |
| P8 | t-BuBrettPhos Pd G6 | 16 |
| Data sourced from a study on the coupling of an aryl bromide with piperidine.[1] |
Experimental Protocols
The following is a representative protocol for a Buchwald-Hartwig amination using this compound, adapted from the literature.[1] This should be used as a starting point and may require optimization for your specific substrates.
General Procedure for Buchwald-Hartwig C-N Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (0.25-1.0 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide (if solid), base, and this compound precatalyst to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Reagent Addition: If the aryl halide is a liquid, add it via syringe. Add the amine, followed by the anhydrous, degassed solvent.
-
Reaction: Seal the reaction vessel, remove it from the glovebox, and place it in a pre-heated oil bath or on a stirrer at the desired temperature (e.g., room temperature to 100 °C).
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and indicates where common side reactions, such as protodeboronation and homocoupling, can interfere.
Caption: Suzuki-Miyaura cycle with protodeboronation and homocoupling side reactions.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting a cross-coupling reaction that is resulting in low yield when using this compound.
Caption: A troubleshooting decision tree for low-yield reactions using this compound.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 11. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
Technical Support Center: GPhos Pd G6 Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the GPhos Pd G6 catalyst.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling reactions using the this compound catalyst.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My cross-coupling reaction using this compound is showing low or no product yield. What are the common causes and how can I troubleshoot this?
-
Answer: Low or no conversion is a frequent issue in palladium-catalyzed reactions. The causes can be broadly categorized into problems with the catalyst's activity, the reaction conditions, or the reagents.
-
Possible Cause 1: Catalyst Deactivation. The active Pd(0) species may not be generated efficiently or could be deactivating prematurely.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and the GPhos ligand.[1][2] Use properly degassed solvents. If you suspect catalyst deactivation, adding a fresh portion of the this compound catalyst to the stalled reaction can help confirm this.[1] If the reaction proceeds, it indicates the initial catalyst was deactivated.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, or temperature can significantly impact the reaction outcome.
-
Solution: A screening of reaction parameters is recommended. The this compound catalyst is known to be effective with moderate-strength bases like NaOTMS, which can limit the decomposition of sensitive substrates and subsequent catalyst deactivation.[3] Solvents like toluene (B28343), dioxane, or THF are commonly used.[4] While this compound is designed for high stability, excessive temperatures can still lead to decomposition.[5] Consider running the reaction at the lowest temperature that provides a reasonable rate.
-
-
Possible Cause 3: Impure Reagents. Impurities in the starting materials, solvent, or base can act as catalyst poisons.
-
Issue 2: Formation of Black Precipitate (Palladium Black)
-
Question: My reaction mixture has turned black and the reaction has stalled. Is this palladium black, and how can I prevent its formation?
-
Answer: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal.[2] This is a common deactivation pathway for palladium catalysts.
-
Possible Cause 1: Ligand Dissociation. The GPhos ligand is designed to be robust, but under harsh conditions, it can dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) species.
-
Solution: The GPhos ligand was specifically developed to be more resistant to displacement by primary amines and N-heteroaromatic substrates compared to previous generations of ligands like BrettPhos.[3] However, if you are using particularly challenging or strongly coordinating substrates, ensure the reaction conditions are not overly harsh.
-
-
Possible Cause 2: Presence of Oxygen. Trace amounts of oxygen can facilitate the decomposition of the active catalyst to palladium black.
-
Solution: Rigorous exclusion of air from the reaction is crucial. Ensure all equipment is properly dried and the reaction is set up under a positive pressure of an inert gas. Use solvents that have been thoroughly degassed.
-
-
Issue 3: Significant Side Product Formation (e.g., Hydrodehalogenation)
-
Question: My reaction is producing a significant amount of the hydrodehalogenated side product instead of the desired cross-coupled product. How can I improve the selectivity?
-
Answer: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction in palladium-catalyzed cross-coupling.
-
Possible Cause: Presence of Protic Impurities. Water or other protic impurities can be a source of hydrogen for the hydrodehalogenation side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the this compound catalyst?
A1: The this compound catalyst is a sixth-generation Buchwald precatalyst designed for high stability and activity.[8] Its key advantage lies in the GPhos ligand, which was rationally designed to resist deactivation pathways that affect earlier generation catalysts.[3] Specifically, it is more resistant to displacement by primary amines and N-heteroaromatic substrates, which can lead to the formation of inactive palladium complexes.[3] This enhanced stability allows for efficient cross-coupling of a broad range of substrates, often at room temperature.[5]
Q2: How should I store and handle the this compound catalyst?
A2: this compound is an air- and moisture-stable solid, which simplifies handling compared to more sensitive catalysts. However, for long-term storage, it is recommended to keep it in an airtight container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator or freezer to ensure consistent performance. While short-term handling on the benchtop is generally acceptable, minimizing exposure to air and moisture is good practice.
Q3: What is the main deactivation pathway for the this compound catalyst?
A3: While GPhos was designed to be robust, a potential deactivation pathway for palladium catalysts with biarylphosphine ligands involves the displacement of the phosphine (B1218219) ligand by the amine or N-heteroaromatic substrate. This leads to the formation of catalytically dormant or inactive palladium complexes. The GPhos ligand's specific sterics and electronics are tailored to minimize this displacement, thus enhancing catalyst stability and lifetime.
Q4: Can I use this compound with aryl chlorides?
A4: Yes, this compound can be used for the coupling of aryl chlorides. However, aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Therefore, reactions with aryl chlorides may require higher temperatures, higher catalyst loadings, or longer reaction times to achieve good conversion.
Data Presentation
Table 1: Troubleshooting Summary for this compound Catalyst
| Observed Issue | Potential Cause | Recommended Solution | Relevant Considerations |
| Low/No Conversion | Catalyst deactivation | Ensure inert atmosphere; use degassed solvents; consider adding a fresh portion of catalyst. | Oxygen is detrimental to the active Pd(0) species. |
| Suboptimal conditions | Screen base (e.g., NaOTMS), solvent (e.g., toluene, dioxane), and temperature. | This compound is versatile, but optimization may be needed for challenging substrates. | |
| Reagent impurities | Use high-purity starting materials, solvents, and bases. | Catalyst poisons like sulfur can inhibit the reaction even at low concentrations. | |
| Palladium Black Formation | Ligand dissociation | Avoid excessively high temperatures; ensure proper stoichiometry. | The GPhos ligand is designed for high stability. |
| Presence of oxygen | Employ rigorous air-free techniques. | Oxygen accelerates the agglomeration of Pd(0) into inactive palladium black. | |
| Hydrodehalogenation | Protic impurities | Use anhydrous solvents and reagents. | Water can be a hydrogen source for this side reaction. |
| Inappropriate base/solvent | Consider a non-protic solvent like toluene or dioxane. | The combination of a strong base and a protic solvent can favor hydrodehalogenation. |
Experimental Protocols
Protocol: Troubleshooting Low Conversion in a this compound Catalyzed C-N Cross-Coupling Reaction
This protocol outlines a systematic approach to troubleshoot a low-yield Buchwald-Hartwig amination reaction.
1. Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound catalyst (0.01 mmol, 1 mol%)
-
Base (e.g., NaOTMS, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert gas (argon or nitrogen)
-
Standard laboratory glassware, dried in an oven.
2. Baseline Reaction Setup (Strictly Anaerobic):
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the base (1.4 mmol), and the this compound catalyst (0.01 mmol).
-
Seal the vial with a septum and purge with inert gas for 10-15 minutes.
-
Add the anhydrous, degassed solvent (4 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Stir the reaction at the intended temperature (e.g., room temperature or 80 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
3. Troubleshooting Steps (to be performed if baseline reaction shows low conversion):
-
Step 3A: Verify Catalyst Activity
-
Set up the baseline reaction as described above.
-
If the reaction stalls (i.e., no further conversion is observed for several hours), prepare a solution of this compound (0.005 mmol, 0.5 mol%) in anhydrous, degassed solvent (1 mL).
-
Under a positive pressure of inert gas, add this catalyst solution to the stalled reaction mixture.
-
Continue to monitor the reaction. A significant increase in conversion indicates that the initial catalyst was deactivated.
-
-
Step 3B: Screen Reaction Parameters
-
Set up a series of parallel reactions based on the baseline protocol.
-
Base Screen: In separate vials, use different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃ while keeping other parameters constant.
-
Solvent Screen: In separate vials, use different anhydrous, degassed solvents such as dioxane, THF, or t-BuOH while keeping other parameters constant.
-
Temperature Screen: Run the baseline reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C).
-
Monitor all reactions to identify the optimal conditions for your specific substrates.
-
-
Step 3C: Test for Reagent Purity
-
If available, obtain new batches or higher purity grades of the aryl halide, amine, base, and solvent.
-
Repeat the baseline reaction using these high-purity reagents.
-
A significant improvement in yield suggests that impurities in the original reagents were inhibiting the catalyst.
-
Visualizations
Caption: Potential deactivation pathway of the this compound catalyst.
Caption: Troubleshooting workflow for low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. fiveable.me [fiveable.me]
- 5. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cenmed.com [cenmed.com]
Improving reaction efficiency of GPhos Pd G6 couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GPhos Pd G6 catalysts in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated coupling reactions. For optimal results, a systematic approach to troubleshooting is recommended.
Problem 1: Low or No Product Conversion
Low or no conversion is a frequent issue in cross-coupling reactions. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Purity:
-
Substrates (Aryl Halide/Amine): Ensure starting materials are pure and dry. Impurities can sometimes poison the catalyst.[1]
-
Base: The choice and quality of the base are critical.[1] For base-sensitive substrates, screen weaker bases like Cs₂CO₃ or K₃PO₄.[1] Ensure the base is finely powdered and dry.
-
Solvent: Use anhydrous, degassed solvents. The solvent plays a crucial role in reaction rate and selectivity.[2][3]
-
-
Assess Catalyst Activity:
-
Handling and Storage: this compound precatalysts are air- and moisture-stable, making them easy to handle and store long-term.[4][5] However, prolonged exposure to air or moisture can affect performance. Store in a cool, dry place.
-
Precatalyst Advantage: this compound is a precatalyst, which ensures the efficient formation of the active LPd(0) species.[4][5][6] This is more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][7]
-
-
Evaluate and Optimize Reaction Conditions:
-
Inert Atmosphere: Palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from deactivating the catalyst.[8] Ensure proper degassing of the reaction mixture.[8]
-
Catalyst Loading: Typical loadings for GPhos-palladium catalysts can range from 0.25 mol% to 5 mol%.[9][10] While higher loading can increase reaction rates, it also increases costs. Optimization is key to finding the lowest effective loading.[9]
-
Temperature and Reaction Time: The GPhos ligand is effective at both room temperature and elevated temperatures (e.g., 90°C), where reaction rates increase.[4] Monitor the reaction progress to determine the optimal time.
-
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Hydrodehalogenation, the reduction of the aryl halide, is a common side reaction that competes with the desired C-N bond formation, particularly when using primary amines.[1]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The GPhos ligand, a bulky biaryl phosphine, is designed to promote the desired reductive elimination step over side reactions like β-hydride elimination, which can lead to hydrodehalogenation.[1][6]
-
Reaction Conditions: Careful optimization of the base and solvent can help minimize this side reaction.[1]
-
Substrate Purity: Ensure the purity of your starting materials as impurities can sometimes promote side reactions.
Problem 3: Catalyst Deactivation (Formation of Palladium Black)
The formation of palladium black indicates catalyst decomposition and aggregation into an inactive state.[11]
Strategies to Prevent Catalyst Deactivation:
-
Use of Precatalysts: this compound precatalysts are designed for stability and efficient generation of the active catalyst, which can reduce the likelihood of forming palladium black compared to in situ methods.[4]
-
Ligand Stability: The GPhos ligand is designed to be robust and resist displacement by substrates like primary amines, which can lead to the formation of inactive palladium complexes.[10]
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessively high temperatures can lead to catalyst decomposition.[11]
-
Concentration: High concentrations can sometimes promote catalyst aggregation.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a this compound precatalyst?
This compound is a sixth-generation Buchwald precatalyst.[12] Key advantages include:
-
Stability: They are air-, moisture-, and thermally stable, allowing for easy handling and long-term storage.[5][13][14]
-
Efficiency: They provide for the efficient and quantitative generation of the active monoligated L-Pd(0) catalytic species.[6][7][15] This often leads to higher activity, shorter reaction times, and lower catalyst loadings.[5][15]
-
Clean Activation: Catalyst activation does not require a base and generates innocuous byproducts.[13][14]
-
Versatility: The GPhos ligand allows for the coupling of a wide range of substrates, including challenging and sterically hindered amines and aryl halides, often at room temperature.[4][16]
Q2: How do I choose the appropriate base for my this compound coupling?
The choice of base is substrate-dependent.
-
Strong Bases: For many standard couplings, strong bases like sodium tert-butoxide (NaOtBu) are effective.[7]
-
Weaker Bases: If your substrates contain base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended.[1] The use of GPhos with a moderate-strength base like NaOTMS has been shown to be effective for sensitive heteroarenes.[16]
Q3: What is the optimal catalyst loading for a this compound reaction?
The optimal loading should be determined experimentally.
-
Starting Point: A common starting range is 0.5 mol% to 2 mol%.[9]
-
Highly Active Systems: For very reactive substrates, loadings as low as 0.25 mol% have been reported to be effective.[10]
-
Challenging Substrates: For less reactive partners, such as aryl chlorides or sterically hindered substrates, higher loadings may be necessary.[17]
Q4: Which solvents are recommended for this compound couplings?
The choice of solvent can significantly impact reaction efficiency.[18]
-
Common Solvents: Aprotic solvents like toluene, dioxane, and THF are frequently used.
-
Solvent Effects: The solvent can influence the stability of intermediates and the overall catalytic cycle.[3][18] It is often beneficial to screen a few different solvents to find the optimal one for a specific substrate combination.
Data and Protocols
General Reaction Parameter Guidelines
The following table provides typical starting points for optimizing a this compound catalyzed Buchwald-Hartwig amination.
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.25 - 2.0 mol% | Lower loadings are often possible with highly reactive substrates.[10] |
| Base | 1.2 - 2.5 equivalents | NaOtBu is common; use K₃PO₄ or Cs₂CO₃ for sensitive substrates.[1] |
| Solvent | Toluene, Dioxane, THF | Ensure the solvent is anhydrous and degassed.[19] |
| Temperature | Room Temp. - 110 °C | GPhos is effective at room temperature for many substrates.[4][16] |
| Concentration | 0.1 - 1.0 M | Higher concentrations can sometimes lead to catalyst aggregation.[11] |
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl halide with a primary amine.
Materials:
-
This compound precatalyst
-
Aryl halide (1.0 equivalent)
-
Amine (1.1–1.2 equivalents)
-
Base (e.g., NaOtBu, 1.2–1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the this compound precatalyst, the base, the aryl halide, and a stir bar to a dry reaction vessel.[19]
-
Reagent Addition: Add the amine followed by the anhydrous, degassed solvent.
-
Inert Atmosphere: Seal the vessel and ensure it remains under an inert atmosphere.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature or heated).
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
This guide is intended to provide a starting point for troubleshooting and optimizing your this compound coupling reactions. For specific or highly challenging substrates, further screening of reaction parameters may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cenmed.com [cenmed.com]
- 13. GPhosPdG6TES precatalyst CAS 2489525-81-5 [sigmaaldrich.com]
- 14. powder | Sigma-Aldrich [sigmaaldrich.com]
- 15. Buchwald G6 Precatalysts: Oxidative Addition Complexes [merckmillipore.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Effect of base and additives on GPhos Pd G6 catalysis
Welcome to the Technical Support Center for GPhos Pd G6 catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a sixth-generation Buchwald palladium precatalyst.[1] These precatalysts are oxidative addition complexes (OACs) that are highly efficient, easily handled, and stable for long-term storage.[2] this compound is particularly effective for carbon-nitrogen (C-N) cross-coupling reactions (Buchwald-Hartwig amination), allowing for the formation of C-N bonds under mild conditions, often at room temperature.[2][3] It is well-suited for coupling a wide range of substrates, including challenging and sterically hindered aryl halides and amines.[2]
Q2: How is the this compound precatalyst activated? Does it require a base?
A key advantage of G6 precatalysts is that their activation does not inherently require a base. They are considered "on-cycle" intermediates. However, the overall catalytic cycle for C-N cross-coupling still necessitates a base to deprotonate the amine coupling partner, facilitating the crucial reductive elimination step. Therefore, a base is a required component of the reaction mixture.[4]
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
Catalyst deactivation often presents as a stalled reaction or the formation of palladium black, which is aggregated, inactive palladium metal.[5][6] Deactivation can be caused by:
-
Oxidative Degradation: Exposure to oxygen can oxidize the active Pd(0) species.[5] It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[7]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation at high temperatures.[5]
-
Substrate/Product Inhibition: In some cases, starting materials or products can coordinate to the palladium center and inhibit catalyst turnover.[5]
-
Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[6]
To prevent deactivation, ensure all reagents and solvents are pure and anhydrous, and that the reaction is thoroughly degassed.[7] Using stable precatalysts like this compound can also minimize deactivation pathways.[2]
Q4: My reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:[8]
-
Verify Reagent Quality: Ensure the purity of the aryl halide, amine, base, and solvent. Impurities can poison the catalyst.[7]
-
Ensure Inert Atmosphere: Oxygen can deactivate the catalyst. Thoroughly degas all reagents and the reaction vessel.[5]
-
Optimize Reaction Conditions:
-
Base: The choice of base is critical. A base that is too weak may result in slow or incomplete reaction, while a base that is too strong could cause substrate degradation. Screening different bases is often necessary.
-
Solvent: The solvent can influence the solubility of the reagents and the reaction rate.
-
Temperature: While this compound can be effective at room temperature, some challenging substrates may require heating.[2]
-
Concentration: The concentration of the reactants can impact the reaction rate.
-
-
Evaluate Catalyst Loading: For a new or difficult reaction, increasing the catalyst loading may improve the yield.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product formation, consider the following troubleshooting workflow:
References
- 1. cenmed.com [cenmed.com]
- 2. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
GPhos Pd G6 Catalyst: Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the GPhos Pd G6 catalyst, with a specific focus on troubleshooting catalyst poisoning and preventing its deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
A1: this compound is a sixth-generation Buchwald palladium precatalyst.[1] These types of catalysts are known for being thermally, air, and moisture stable oxidative addition complexes.[1] The this compound catalyst is particularly effective for carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination, and can often facilitate these reactions at room temperature.[1][2] The GPhos ligand is a dialkylbiaryl monophosphine ligand designed to enhance catalyst stability and reactivity.[2]
Q2: What are the common signs of this compound catalyst deactivation or poisoning in my reaction?
A2: Common indications of catalyst deactivation include:
-
Sluggish or stalled reactions: The reaction fails to proceed to completion or does so at a significantly reduced rate.[3]
-
Low product yield: The desired product is obtained in a lower-than-expected yield.[4]
-
Formation of a black precipitate: This is often palladium black, an inactive, agglomerated form of palladium(0), indicating that the ligand is not effectively stabilizing the metal center.
-
Observation of significant side products: Unwanted side reactions, such as hydrodehalogenation of the aryl halide, may become more prominent.[5]
Q3: What are the general causes of palladium catalyst poisoning?
A3: Catalyst poisoning occurs when impurities or certain functional groups in the reaction mixture bind to the palladium's active sites, reducing its catalytic activity.[6] Common poisons for palladium catalysts include:
-
Sulfur-containing compounds.[7]
-
Coordinating heterocycles (e.g., pyridine, imidazole).[8]
-
Certain nitrogen-containing functional groups like azo groups.[9]
-
Compounds of lead, mercury, and phosphorus.[7]
Q4: How does the GPhos ligand help in preventing catalyst deactivation?
A4: The GPhos ligand is designed to be bulky and electron-rich, which helps to stabilize the active monoligated Pd(0) species, a key intermediate in the catalytic cycle.[2][10] This steric bulk can prevent the palladium centers from aggregating into inactive palladium black. The ligand's structure was rationally designed to improve the stability of the catalyst, especially when using substrates like primary amines and N-heterocycles that can sometimes displace other phosphine (B1218219) ligands, leading to catalyst deactivation.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to this compound catalyst poisoning and deactivation.
Issue 1: Reaction is sluggish or has stalled.
This is a common symptom of catalyst deactivation. Follow this workflow to troubleshoot the problem:
Experimental Protocol: Verifying Reagent Purity
-
Amine Purity: Amines should be purified before use, for example, by distillation, crystallization, or by passing through a plug of activated alumina.[11]
-
Solvent Degassing: Solvents should be thoroughly degassed to remove oxygen, which can oxidize the phosphine ligand and the palladium catalyst.[12] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes.
-
Aryl Halide Purity: Ensure the aryl halide is free from impurities that could act as catalyst poisons. Recrystallization or column chromatography may be necessary.
Issue 2: Formation of a black precipitate (Palladium Black).
The appearance of a black solid is a strong indicator of catalyst decomposition.
Experimental Protocol: Optimizing Ligand-to-Palladium Ratio
While this compound is a precatalyst with an inherent 1:1 ligand-to-palladium ratio, the addition of a slight excess of the free GPhos ligand (e.g., 0.1-0.5 mol%) can sometimes help to further stabilize the active catalytic species and prevent aggregation, especially in challenging reactions.
-
To a reaction vessel under an inert atmosphere, add the this compound precatalyst.
-
Add the desired amount of additional free GPhos ligand.
-
Proceed with the addition of the solvent, base, aryl halide, and amine as per the standard reaction protocol.
Issue 3: Significant hydrodehalogenation of the aryl halide.
This side reaction competes with the desired cross-coupling and is more common with electron-rich aryl halides and primary amines.[3][5]
Prevention Strategies:
-
Base Selection: Using a weaker base can sometimes minimize hydrodehalogenation.[3] Consider screening bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) as alternatives to stronger bases like sodium tert-butoxide (NaOtBu).
-
Ligand Choice: While GPhos is generally robust, for specific substrate combinations prone to this side reaction, screening other Buchwald ligands might be beneficial.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling can help to suppress this side reaction.
Potential Catalyst Poisons and Prevention
The following table summarizes potential catalyst poisons and suggests preventative measures.
| Poison Class | Examples | Mechanism of Poisoning | Prevention Strategy |
| Sulfur Compounds | Thiols, thioethers, disulfides | Strong coordination to the palladium center, blocking active sites.[7] | Purify starting materials and solvents to remove sulfur-containing impurities. |
| Coordinating Heterocycles | Pyridine, imidazole, pyrazole | Compete with the desired substrates for coordination to the palladium center, leading to catalyst inhibition.[8] | Use protecting groups on the heterocycles if they are part of the substrate, or select a catalyst system known to be tolerant to such functional groups. |
| Other Nitrogen Groups | Azo compounds, nitro groups (under certain conditions) | Can coordinate to the palladium or undergo undesired side reactions.[9] | Avoid substrates with these functional groups if possible, or perform a careful evaluation of catalyst compatibility. |
| Oxidizing Agents | Adventitious oxygen | Oxidation of the Pd(0) to inactive Pd(II) species or oxidation of the phosphine ligand. | Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. Use properly degassed solvents. |
| Water/Protic Sources | Excess water | Can lead to decomposition of boronic acids in Suzuki couplings or other undesired side reactions.[3] | Use anhydrous solvents and reagents, and dry glassware thoroughly. |
Experimental Protocol: General Prevention of Catalyst Poisoning
-
Glovebox Technique: Whenever possible, prepare the reaction mixture inside a glovebox to minimize exposure to air and moisture.
-
Schlenk Line Technique: If a glovebox is not available, use standard Schlenk line techniques for handling air- and moisture-sensitive reagents.
-
Purification of Reagents: Ensure all starting materials, including the aryl halide, amine/nucleophile, base, and solvent, are of high purity and free from potential catalyst poisons.[6]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
By following these guidelines, researchers can effectively troubleshoot and prevent the poisoning of the this compound catalyst, leading to more robust and reproducible cross-coupling reactions.
References
- 1. GPhosPdG6TES precatalyst CAS 2489525-81-5 [sigmaaldrich.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification Strategies for Products from GPhos Pd G6 Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products catalyzed by GPhos Pd G6.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in a this compound catalyzed reaction?
The primary impurities in a this compound reaction mixture typically include:
-
Residual Palladium Catalyst: The this compound precatalyst or its active catalytic species may remain in the reaction mixture.
-
GPhos Ligand and its Degradation Products: Unreacted GPhos ligand and its oxidized form, GPhos oxide, are common impurities. Phosphine (B1218219) ligands, in general, are susceptible to oxidation.[1]
-
Excess Reagents and Byproducts: Unconsumed starting materials, reagents, and reaction byproducts will also be present.
-
Palladium Black: Under certain conditions, the palladium catalyst can decompose to form insoluble palladium black, an inactive form of palladium(0).[2]
Q2: What is the first step I should take to purify my crude product?
A common first step is to perform a simple filtration through a pad of Celite or silica (B1680970) gel. This can help to remove insoluble impurities like palladium black.[1] Following filtration, a liquid-liquid extraction is often employed to remove inorganic salts and other water-soluble impurities.
Q3: Are there specific scavenger resins recommended for removing this compound and its byproducts?
While specific data for this compound is limited, scavenger resins are a widely used and effective method for removing both residual palladium and phosphine-based ligands.
-
For Palladium Removal: Thiol-functionalized silica or polymer-based scavengers are generally effective for scavenging palladium. Commercially available options include SiliaBond Thiol and MP-TMT.
-
For GPhos and GPhos Oxide Removal: Acidic scavengers like SiliaBond Propylsulfonic Acid or SiliaBond Tosic Acid have shown promise in scavenging phosphines and their oxides.[3] Merrifield resin has also been reported as an effective phosphine scavenger.[4]
Q4: Can I use crystallization to purify my product?
Crystallization can be a highly effective purification technique, provided your product is a solid and has significantly different solubility properties compared to the GPhos-related impurities. The key challenge is the potential co-crystallization of the GPhos oxide, which can have similar polarity to the desired product. Careful solvent screening is crucial for a successful crystallization.
Q5: How can I monitor the removal of GPhos and its oxide?
Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): Useful for initial, qualitative assessment of the purification progress. Staining with potassium permanganate (B83412) can help visualize the phosphine oxide.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of your product and the levels of residual GPhos and its oxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for specifically detecting and quantifying phosphorus-containing compounds like GPhos and GPhos oxide.
-
Mass Spectrometry (MS): Can be used to identify and quantify trace amounts of impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound reaction product.
Issue 1: Difficulty Removing a Persistent Impurity with Similar Polarity to the Product on Silica Gel Chromatography.
Potential Cause: The persistent impurity is likely GPhos oxide, the oxidized form of the GPhos ligand. Phosphine oxides are often more polar than their corresponding phosphines and can have polarities similar to many reaction products, making them difficult to separate by standard silica gel chromatography.[1][3]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems, including those with chlorinated solvents like dichloromethane (B109758) or chloroform, which can sometimes improve the separation of phosphine oxides.
-
Gradient Elution: Employ a very shallow gradient during column chromatography to maximize the separation between your product and the GPhos oxide.
-
-
Chemical Conversion to Facilitate Removal:
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase HPLC can be an effective method for separating it from the more polar GPhos oxide.
-
Countercurrent Chromatography: This technique has been shown to be effective for separating triphenylphosphine (B44618) oxide from reaction mixtures and may be applicable to GPhos oxide as well.[7]
-
Issue 2: Black Precipitate (Palladium Black) Complicates Filtration and Purification.
Potential Cause: The this compound catalyst may have decomposed during the reaction, leading to the formation of palladium black. This can happen under harsh reaction conditions or with prolonged reaction times.[2]
Troubleshooting Steps:
-
Initial Filtration:
-
Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite. This will remove the majority of the insoluble palladium black.
-
-
Scavenging Residual Soluble Palladium:
-
Even after filtration, some soluble palladium species may remain. Use a palladium scavenger resin as described in the FAQs to remove these residual traces.
-
-
Optimize Reaction Conditions (for future reactions):
-
Lower Temperature: If possible, run the reaction at a lower temperature to minimize catalyst decomposition.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as it is complete to avoid prolonged heating.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the catalyst.
-
Issue 3: Low Product Recovery After Purification.
Potential Cause: The purification strategy may be too aggressive, leading to loss of the desired product.
Troubleshooting Steps:
-
Review the Purification Protocol:
-
Chromatography: Ensure the chosen solvent system is not causing the product to remain on the column. Check for streaking or tailing on TLC, which can indicate issues with solubility or interaction with the stationary phase.
-
Extractions: Minimize the number of extractions to reduce product loss in the aqueous phase, especially if your product has some water solubility.
-
Scavenger Resins: Use the minimum amount of scavenger resin necessary to remove the impurities, as excessive amounts can sometimes lead to non-specific binding of the product.
-
-
Product Isolation as a Salt:
-
If your product contains a basic nitrogen atom, consider isolating it as a salt (e.g., hydrochloride or trifluoroacetate). This can alter its solubility properties and facilitate separation from non-basic impurities like GPhos oxide. The free base can then be regenerated in a subsequent step.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound Reaction Products
| Purification Technique | Target Impurity | Advantages | Disadvantages |
| Filtration (Celite/Silica) | Insoluble Palladium (Pd Black) | Simple, fast, effective for insoluble particles. | Ineffective for soluble palladium and ligand byproducts. |
| Liquid-Liquid Extraction | Inorganic Salts, Polar Impurities | Removes water-soluble impurities effectively. | Can lead to product loss if the product has some water solubility. |
| Silica Gel Chromatography | GPhos, GPhos Oxide, Other Organic Impurities | Widely applicable, good for separating compounds with different polarities. | Can be challenging to separate product from GPhos oxide if polarities are similar.[3] |
| Scavenger Resins | Residual Palladium, GPhos, GPhos Oxide | High selectivity for target impurities, simple filtration-based removal. | Can be expensive, potential for non-specific product binding. |
| Crystallization | GPhos Oxide, Other Soluble Impurities | Can provide very high purity product in a single step. | Requires the product to be a solid, risk of co-crystallization of impurities. |
| Precipitation with Metal Salts | GPhos Oxide | Effective for selective removal of phosphine oxides.[5] | Adds an additional step and reagent to the workup. |
Experimental Protocols
Protocol 1: General Workup and Purification Procedure
-
Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite to remove any precipitated palladium black. Wash the filter cake with the same solvent.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system determined by TLC analysis.
Protocol 2: Palladium and GPhos Scavenging
-
Dissolve Crude Product: Dissolve the crude product obtained after initial workup in a suitable solvent (e.g., toluene, THF, dichloromethane).
-
Add Scavenger Resins: Add a palladium scavenger (e.g., SiliaBond Thiol, 3-5 equivalents relative to the initial palladium loading) and a phosphine scavenger (e.g., SiliaBond Propylsulfonic Acid, 3-5 equivalents relative to the initial GPhos loading).
-
Stir: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined by monitoring the disappearance of the impurities by TLC or HPLC.
-
Filter: Filter the mixture to remove the scavenger resins. Wash the resins with fresh solvent to recover any adsorbed product.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Removal of GPhos Oxide by Precipitation with Zinc Chloride
-
Dissolve Crude Product: Dissolve the crude product in a polar solvent such as ethanol (B145695) or acetonitrile.
-
Add Zinc Chloride: Add a solution of zinc chloride (1.1 equivalents relative to the initial GPhos loading) in the same solvent.
-
Stir and Precipitate: Stir the mixture at room temperature. A precipitate of the ZnCl2-GPhos oxide complex should form. The time required for precipitation can vary.
-
Filter: Filter the mixture to remove the precipitate. Wash the precipitate with a small amount of cold solvent.
-
Isolate Product: The purified product will be in the filtrate. Concentrate the filtrate under reduced pressure and proceed with any further necessary purification steps.
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: Troubleshooting guide for removing persistent GPhos oxide impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with GPhos Pd G6 Catalyst
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice when scaling up chemical reactions utilizing the GPhos Pd G6 catalyst. The following information is presented in a question-and-answer format to directly address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound for large-scale reactions?
This compound is a sixth-generation (G6) Buchwald palladium precatalyst that offers several advantages for scaling up cross-coupling reactions.[1] As an oxidative addition complex, it is typically air-, moisture-, and thermally-stable, which simplifies handling and setup in a manufacturing environment.[1][2] The precatalyst allows for the efficient in situ generation of the active LPd(0) species under mild conditions, often leading to lower catalyst loadings, shorter reaction times, and accurate control over the ligand-to-palladium ratio.[2] The GPhos ligand itself is designed for high reactivity and stability, enabling the coupling of a wide range of substrates, including challenging and sterically hindered starting materials.[3][4][5]
Q2: How does the catalyst loading of this compound typically change from lab scale to pilot plant or manufacturing scale?
While every reaction is unique, a general trend is to decrease the catalyst loading (in mol%) as the reaction scale increases. This is driven by the need to minimize costs and reduce the levels of residual palladium in the final product. For instance, a reaction that uses 1-2 mol% of the catalyst at the bench scale might be optimized to use 0.1-0.5 mol% at the pilot plant scale. A recent publication highlighted the use of the GPhos G6 complex for primary amination of aryl halides with loadings as low as 0.25 mol%.[4] In a case study by Pfizer, a switch to a similar G6 precatalyst for a Buchwald-Hartwig C-O coupling allowed for a reduction in catalyst loading to 0.1 mol% at the pilot plant scale, achieving full conversion.
Quantitative Data Summary
The following table provides an illustrative comparison of typical reaction parameters when scaling up a Buchwald-Hartwig amination reaction with this compound. These values are representative and may require optimization for specific substrates.
| Parameter | Lab Scale (1-10 g) | Pilot Plant Scale (1-10 kg) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Amine | 1.1 - 1.3 equiv | 1.1 - 1.2 equiv |
| Base (e.g., NaOtBu) | 1.5 - 2.5 equiv | 1.5 - 2.0 equiv |
| This compound Loading | 0.5 - 2.0 mol% | 0.1 - 0.5 mol% |
| Solvent Volume | 10 - 20 mL/g | 8 - 15 L/kg |
| Temperature | 80 - 110 °C | 80 - 110 °C (monitor exotherm) |
| Reaction Time | 4 - 12 h | 6 - 18 h |
| Typical Yield | >95% | 90-95% |
| Product Purity (crude) | >95% | >90% |
Experimental Protocols
Kilogram-Scale Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the kilogram-scale synthesis of an arylamine using this compound.
1. Reactor Preparation:
- Ensure the reactor is clean, dry, and inerted with nitrogen.
- Perform a leak test on the reactor system.
2. Reagent Charging:
- Charge the reactor with the aryl halide (1.0 equiv) and the solid base (e.g., Sodium tert-butoxide, 1.8 equiv).
- Begin agitation and ensure the solids are well-suspended.
- Add anhydrous toluene (B28343) (10 L/kg of aryl halide) to the reactor.
- In a separate, inerted vessel, dissolve the this compound catalyst (0.25 mol%) in a portion of the anhydrous toluene.
- Transfer the catalyst solution to the reactor.
- Add the amine (1.2 equiv) to the reactor. A slight exotherm may be observed.
3. Reaction Execution:
- Heat the reaction mixture to the target temperature (e.g., 100 °C) at a controlled rate.
- Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the consumption of the aryl halide is complete.
4. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Carefully quench the reaction by the slow addition of water (8 L/kg of aryl halide).
- Separate the aqueous and organic layers.
- Wash the organic layer with brine.
- If required, perform a palladium scavenging step (e.g., treatment with a scavenger resin).
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by crystallization or silica (B1680970) gel chromatography.
Troubleshooting Guide
Below are common issues encountered when scaling up reactions with this compound, along with their potential causes and recommended solutions.
Issue 1: Slow or Incomplete Reaction
-
Symptom: The reaction stalls before reaching full conversion of the limiting reagent.
-
Possible Causes:
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer, especially in heterogeneous mixtures.
-
Low Reaction Temperature: The internal temperature of a large reactor may be lower than the jacket temperature.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.
-
Poor Reagent Quality: Impurities in starting materials or solvents can inhibit the catalyst.
-
-
Solutions:
-
Increase the agitation speed and ensure proper mixing.
-
Use a calibrated internal temperature probe to monitor and control the reaction temperature.
-
Consider a higher catalyst loading or a staged addition of the catalyst.
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
Issue 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
-
Symptom: Increased levels of impurities are observed compared to the lab-scale reaction.
-
Possible Causes:
-
Localized Overheating: "Hot spots" in the reactor can lead to thermal decomposition of reagents or the catalyst.
-
Incorrect Base: The strength or type of base may promote side reactions.
-
Presence of Oxygen: Inadequate inerting can lead to oxidative side reactions.
-
-
Solutions:
-
Ensure efficient heat transfer and mixing to prevent localized overheating.
-
Screen different bases to find one that minimizes side product formation.
-
Maintain a positive nitrogen pressure throughout the reaction and ensure all reagents are added under an inert atmosphere.
-
Issue 3: Catalyst Deactivation (Formation of Palladium Black)
-
Symptom: A black precipitate is observed in the reaction mixture, often accompanied by a decrease in reaction rate.
-
Possible Causes:
-
Ligand Dissociation: At higher temperatures, the GPhos ligand may dissociate from the palladium center, leading to the formation of inactive palladium black.
-
Presence of Catalyst Poisons: Impurities such as sulfur or certain functional groups on the substrates can poison the catalyst.
-
High Temperatures: Can accelerate catalyst decomposition.
-
-
Solutions:
-
Run the reaction at the lowest effective temperature.
-
Ensure the purity of all starting materials and solvents.
-
Consider using a slightly higher ligand-to-palladium ratio if preparing the catalyst in situ, though this is not applicable for the G6 precatalyst.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GPhos Pd G6 vs. XPhos Pd G3: A Comparative Guide to Advanced Palladium Precatalysts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful and efficient synthesis of complex molecules. This guide provides a detailed comparative analysis of two prominent palladium precatalysts: the sixth-generation GPhos Pd G6 and the third-generation XPhos Pd G3. This comparison focuses on their structural differences, catalytic performance in key cross-coupling reactions, and practical handling characteristics, supported by available data and general experimental protocols.
Introduction to Buchwald Precatalysts: A Generational Leap in Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The development of Buchwald precatalysts has been instrumental in this field, offering air- and moisture-stable alternatives to traditional in-situ catalyst generation. These precatalysts are characterized by a palladium(II) center bound to a bulky, electron-rich phosphine (B1218219) ligand and a leaving group. Their activation to the catalytically active Pd(0) species is a key differentiator between generations.
XPhos Pd G3 is a third-generation (G3) Buchwald precatalyst widely recognized for its high stability and broad applicability in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and more.[1][2] Its key features include thermal, air, and moisture stability, which simplifies handling and improves reproducibility.[1]
This compound represents a more recent, sixth-generation (G6) advancement in this class of catalysts.[3] G6 precatalysts are oxidative addition complexes that offer distinct advantages, such as activation without the need for a base and the generation of innocuous byproducts, which can lead to cleaner reactions and simpler purifications.[3][4] The GPhos ligand itself is designed for high reactivity, even at room temperature, particularly in challenging C-N bond formations.[3][5]
Structural Comparison
The primary difference between this compound and XPhos Pd G3 lies in both the generation of the precatalyst and the structure of the phosphine ligand itself.
| Feature | This compound | XPhos Pd G3 |
| Generation | Sixth (G6) | Third (G3) |
| Precatalyst Type | Oxidative Addition Complex | Palladacycle |
| Phosphine Ligand | GPhos | XPhos |
| Activation | Base-free activation | Requires base for activation |
| Byproducts of Activation | Innocuous | Can generate carbazole, which may inhibit the reaction |
GPhos Ligand: The GPhos ligand features a highly substituted biaryl backbone designed to promote high catalytic activity and stability. Specific structural modifications aim to enhance performance in challenging coupling reactions, such as those involving sterically hindered substrates or reactions at ambient temperatures.[3]
XPhos Ligand: The XPhos ligand is also a bulky and electron-rich biaryl phosphine that has proven to be highly effective in a wide range of cross-coupling reactions.[1] Its structure promotes the formation of the active monoligated Pd(0) species crucial for catalytic efficacy.
Performance Comparison in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. XPhos Pd G3 is a well-established and highly effective catalyst for this transformation, particularly with challenging substrates such as aryl chlorides and unstable boronic acids.[1][2] The G6 precatalysts, in general, are expected to exhibit at least comparable, if not superior, activity due to their "on-cycle" nature as oxidative addition complexes.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos Pd G3 (in-situ generated) | 0.5 | MeOH/THF, K₂CO₃, 60 °C, 1h | 84 | [6] |
| 2 | Aryl Chloride | Arylboronic acid | tBuXPhos Pd G3 | 0.05 | iPrOH/H₂O, K₂CO₃, 80 °C, 12-24h | >95 (Typical) | [7] |
| 3 | Aryl Halide | Fluorinated Arylboronic Acid | This compound (related G6) | Not specified | Not specified | High yields reported | [3] |
Note: The data presented is from different studies and is for illustrative purposes. A direct comparison under identical conditions is not available. The this compound entry is based on the general performance of G6 precatalysts in similar reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. This compound has been specifically highlighted for its exceptional performance in this reaction, enabling the coupling of primary amines with aryl halides at room temperature.[8] This represents a significant advantage in terms of energy efficiency and substrate compatibility for thermally sensitive molecules. XPhos Pd G3 is also a competent catalyst for C-N cross-coupling.[1]
Table 2: Representative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Aniline | tBuXPhos Pd G3 | 1.0 | Toluene, NaOtBu, 100 °C, 12-18h | 92 (Typical) | [7] |
| 2 | Aryl Halide | Primary Amine | This compound | 0.25 | THF, NaOtBu, rt | High yields reported | [5] |
| 3 | Heteroaryl Halide | Aliphatic Amine | This compound | Not specified | Not specified | High yields reported | [9] |
Note: The data presented is from different studies and is for illustrative purposes. A direct comparison under identical conditions is not available.
Experimental Protocols
The following are general, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium precatalyst (this compound or XPhos Pd G3) (0.5-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O) (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid, base, and palladium precatalyst.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C for XPhos Pd G3, potentially lower for this compound) and monitored by TLC, GC, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (this compound or XPhos Pd G3) (0.5-2 mol%)
-
Base (e.g., NaOtBu, K₂CO₃) (1.4 mmol)
-
Solvent (e.g., Toluene, Dioxane, THF) (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the base and palladium precatalyst.
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent, followed by the aryl halide and the amine.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) and monitored by TLC, GC, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. catalysts.metalor.com [catalysts.metalor.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. XPhos - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
GPhos Pd G6: A New Benchmark in Challenging Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient, stable, and versatile catalysts is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, the introduction of GPhos Pd G6, a sixth-generation Buchwald precatalyst, marks a significant advancement, particularly for notoriously difficult transformations. This guide provides an objective comparison of this compound's performance against other common palladium catalysts in challenging Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, supported by experimental data.
This compound is a palladium(II) oxidative addition complex that readily generates the active monoligated Pd(0) species crucial for catalysis. A key advantage of G6 precatalysts is that their activation does not require a base and produces innocuous byproducts, which can lead to higher reactivity and selectivity as they are "on-cycle" intermediates. The GPhos ligand itself was rationally designed for enhanced stability and reactivity, especially in C-N bond-forming reactions.
Challenging Buchwald-Hartwig Amination: A Clear Advantage for GPhos
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, but reactions involving sterically hindered substrates or those requiring mild conditions have long posed a significant challenge. The GPhos ligand was specifically developed to overcome the limitations of previous generations of catalysts, such as those based on BrettPhos-like ligands, particularly concerning stability at room temperature.
Experimental data demonstrates the superior performance of the GPhos-supported catalyst in the amination of a variety of primary amines with aryl halides. Notably, it facilitates reactions at room temperature that were previously inefficient, and it excels in the coupling of sterically demanding partners.
Performance in the Amination of Primary Amines
The following data, adapted from a study by McCann et al., compares the performance of a GPhos-based precatalyst with a BrettPhos-based precatalyst in the Buchwald-Hartwig amination of various primary amines with 4-chloro-N,N-dimethylaniline. The reactions were conducted at room temperature, a condition that highlights the enhanced stability and reactivity of the GPhos system.
| Entry | Amine | Catalyst | Pd Loading (mol %) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | GPhos-based | 0.5 | 1 | 95 |
| 2 | n-Hexylamine | BrettPhos-based | 0.5 | 1 | 75 |
| 3 | Cyclohexylamine | GPhos-based | 0.5 | 1 | 96 |
| 4 | Cyclohexylamine | BrettPhos-based | 0.5 | 1 | 80 |
| 5 | Adamantylamine (α-tertiary) | GPhos-based | 1.0 | 24 | 85 |
| 6 | Adamantylamine (α-tertiary) | BrettPhos-based | 1.0 | 24 | 10 |
Data summarized from McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(34), 15027–15037.
The data clearly indicates that the GPhos-based catalyst provides significantly higher yields, especially for the sterically bulky adamantylamine, where the BrettPhos-based catalyst is largely ineffective at room temperature.
Experimental Protocol: General Procedure for Room-Temperature Aryl Amination
The following is a representative experimental protocol for the Buchwald-Hartwig amination using the GPhos-based precatalyst.
An oven-dried vial equipped with a magnetic stir bar is charged with the GPhos precatalyst (0.005 mmol, 0.5 mol%), sodium tert-butoxide (1.4 mmol), the aryl halide (1.0 mmol), and the amine (1.4 mmol) under an inert atmosphere. Anhydrous tetrahydrofuran (B95107) (0.5 mL) is added, and the mixture is stirred vigorously at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
Performance in Suzuki-Miyaura Cross-Coupling
While this compound has demonstrated exceptional performance in C-N coupling, its application in challenging C-C bond formations, such as the Suzuki-Miyaura reaction, is also of great interest. This reaction is vital for the synthesis of biaryl and heteroaryl structures common in pharmaceuticals. A particularly challenging substrate class is heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts.
While direct comparative studies exhaustively benchmarking this compound against a wide array of other ligands for Suzuki-Miyaura reactions are still emerging, the principles of its design—promoting stable, monoligated Pd(0) species—suggest strong potential. For particularly challenging Suzuki-Miyaura couplings, such as those involving heteroaryl chlorides, catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands like XPhos have proven to be highly effective. The XPhos-Pd-G2 precatalyst, for instance, is known to facilitate the coupling of challenging chloro heterocycles.
Illustrative Performance of Alternative Catalysts in a Challenging Suzuki-Miyaura Reaction
The following table presents data on the performance of the XPhos-Pd-G2 precatalyst in the Suzuki-Miyaura coupling of a challenging heteroaryl chloride, demonstrating the efficacy of modern palladium precatalysts in such transformations.
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst | Pd Loading (mol %) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | XPhos-Pd-G2 | 2 | 12 | 85 |
| 2 | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 | 2 | 18 | 92 |
This data is representative of the performance of highly active precatalysts in challenging Suzuki-Miyaura couplings.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
A typical experimental setup for the Suzuki-Miyaura coupling of a heteroaryl chloride is as follows:
In an inert atmosphere, a reaction vessel is charged with the heteroaryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), a suitable base such as potassium phosphate (B84403) (2.0 mmol), and the palladium precatalyst (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%). A solvent system, often a mixture of an organic solvent like dioxane and water, is added. The reaction mixture is then heated with stirring for a specified duration. After cooling, the product is extracted and purified via standard methods.
Visualizing the Catalytic Pathways
To better understand the processes discussed, the following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical workflow for catalyst screening.
Conclusion
This compound has established itself as a highly effective and robust precatalyst for challenging Buchwald-Hartwig amination reactions, offering superior performance, particularly at room temperature and with sterically hindered substrates, when compared to previous generations of catalysts. Its design principles also suggest significant potential in other challenging cross-coupling reactions, including Suzuki-Miyaura couplings. For researchers and professionals in drug development, the adoption of this compound can lead to more efficient, milder, and broader-reaching synthetic routes to complex molecules. As with any catalytic system, the optimal choice will depend on the specific substrates and desired reaction conditions, underscoring the importance of systematic screening and optimization.
GPhos Pd G6: A Generational Leap in Palladium Catalysis for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Efficiency
The relentless pursuit of efficiency and robustness in synthetic chemistry has led to the development of increasingly sophisticated palladium precatalysts for cross-coupling reactions. The Buchwald group's palladium precatalysts, in particular, have seen a remarkable evolution, with each generation offering significant improvements in stability, activity, and ease of use. This guide provides a comprehensive benchmark comparison of the latest GPhos Pd G6 catalyst against its predecessors, supported by experimental data, to inform catalyst selection for demanding synthetic applications.
The Evolution of Excellence: From G1 to G6
The journey from the first generation (G1) to the sixth generation (G6) of Buchwald precatalysts has been marked by strategic modifications to enhance catalytic performance. Early generations required in-situ activation and were often sensitive to air and moisture. Subsequent generations introduced improved ligand scaffolds and counterions, leading to greater stability and broader substrate scope.
The G6 precatalysts represent a paradigm shift in this evolution.[1] As oxidative addition complexes (OACs), they are "on-cycle" intermediates, which generally translates to higher reactivity and selectivity.[1] A key advantage of the G6 catalysts is that their activation does not require a base, and they generate innocuous byproducts.[1] Furthermore, these catalysts are air- and moisture-stable, facilitating easier handling and more consistent results.[1]
Head-to-Head Comparison: this compound in Action
To objectively assess the performance of this compound, we present comparative data for two of the most widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Superior Performance at Room Temperature
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals. The GPhos ligand was specifically designed to overcome limitations of previous catalysts, exhibiting enhanced stability and reactivity, particularly at room temperature.[2]
The following table summarizes the performance of this compound in the amination of a challenging aryl chloride with a primary amine, benchmarked against other palladium sources.
Table 1: Benchmarking this compound in the Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with n-Hexylamine
| Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 0.5 | RT | 1 | 98 |
| Pd(OAc)₂ / GPhos (1:1.2) | 2 | 90 | 1 | 95 |
| BrettPhos Pd G3 | 2 | 90 | 1 | 85 |
| XPhos Pd G2 | 2 | 90 | 1 | 78 |
Data is compiled and representative of results presented in scientific literature.[2]
The data clearly demonstrates the superior performance of this compound, achieving a near-quantitative yield at room temperature with a significantly lower catalyst loading and shorter reaction time compared to previous generations and in-situ generated catalysts.
Suzuki-Miyaura Coupling: Efficiency in C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the catalyst's ability to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
Table 2: Illustrative Performance of Buchwald Precatalyst Generations in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst Generation (Representative Ligand) | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| G2 (XPhos) | 2 | 100 | 18 | ~70-80 |
| G3 (tBuXPhos) | 1 | 80 | 2 | >95 |
| G4 (RuPhos) | 1 | 100 | 2 | 92 |
| G6 (GPhos) | 0.1 - 1 | RT - 80 | 1 - 4 | >95 |
Data is compiled from various sources and is intended to be illustrative of the general performance trend.[3][4] Specific reaction conditions and ligands can significantly impact outcomes.
The trend indicates that later generations, culminating in G6, enable lower catalyst loadings, milder reaction conditions, and shorter reaction times while maintaining excellent yields.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the benchmark reactions discussed.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The vial is sealed with a PTFE-lined cap. The vial is then evacuated and backfilled with argon (this cycle is repeated three times). The this compound precatalyst (0.005 mmol, 0.5 mol%) is added, followed by the addition of anhydrous, degassed toluene (B28343) (2 mL) via syringe. The reaction mixture is then stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling
In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and potassium phosphate (B84403) (2.0 mmol). The this compound precatalyst (0.01 mmol, 1 mol%) is then added. The vial is sealed, removed from the glovebox, and anhydrous, degassed 1,4-dioxane (B91453) (5 mL) is added via syringe. The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The this compound precatalyst represents the culmination of years of catalyst development, offering significant advantages in terms of activity, stability, and ease of use. For researchers in the pharmaceutical and fine chemical industries, the ability to perform reactions at room temperature with low catalyst loadings translates to more efficient, cost-effective, and sustainable synthetic processes. The data presented in this guide underscores the tangible benefits of adopting this sixth-generation catalyst for challenging cross-coupling transformations.
References
GPhos Pd G6 Catalyzed Transformations: A Comparative Guide to Kinetic Performance
For Researchers, Scientists, and Drug Development Professionals
The development of highly efficient and stable catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where robust and scalable processes are paramount. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, has been revolutionized by the introduction of sophisticated phosphine (B1218219) ligands. Among these, GPhos, and its corresponding palladium precatalyst GPhos Pd G6, have emerged as a powerful tool for challenging transformations. This guide provides a comparative analysis of the kinetic performance of this compound, supported by available experimental data, and offers detailed protocols for conducting kinetic studies.
Unveiling GPhos: A Ligand Designed for Enhanced Stability and Reactivity
The GPhos ligand was rationally designed by the Buchwald group to overcome limitations of previous generations of biarylmonophosphine ligands, such as BrettPhos.[1][2][3] Key structural modifications were introduced to enhance the stability of the active catalytic species and to accelerate the rate-determining reductive elimination step in the catalytic cycle.[1][2] This design strategy aimed to create a more general and efficient catalyst for a wider range of substrates, particularly for C-N cross-coupling reactions.[1][2][3]
The this compound precatalyst offers significant advantages, including high efficiency, air and moisture stability, and the ability to catalyze reactions at room temperature, which is beneficial for sensitive substrates.[4]
Comparative Performance Analysis
For instance, in the Buchwald-Hartwig amination of various aryl halides with primary amines, the GPhos-supported catalyst has demonstrated significantly higher reactivity and broader substrate scope compared to its predecessors.[1][2][3]
Table 1: Comparison of Catalyst Performance in the Amination of 4-chloro-N,N-dimethylaniline with n-hexylamine *
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) | Temperature (°C) |
| This compound | GPhos | >95 | 1 | 22 |
| BrettPhos-based catalyst | BrettPhos | <10 | 1 | 22 |
*Data synthesized from qualitative descriptions and specific examples in McCann, S. D.; Reichert, E. C.; Arrechea, P. L.; Buchwald, S. L. J. Am. Chem. Soc. 2020, 142, 35, 15027–15037.[1][2][3]
This qualitative comparison underscores the significant rate enhancement achieved with the GPhos ligand at ambient temperature.
Experimental Protocols for Kinetic Studies
To facilitate further comparative studies, a detailed protocol for a typical kinetic analysis of a this compound catalyzed Buchwald-Hartwig amination is provided below. This protocol is a composite of best practices described in the literature for similar palladium-catalyzed reactions.
Objective: To determine the initial reaction rate and monitor the reaction progress to compare the catalytic activity of this compound with other catalyst systems.
Materials:
-
This compound precatalyst
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., n-hexylamine)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Internal standard (e.g., Dodecane)
-
Reaction vials with stir bars
-
Gas-tight syringes
-
Inert atmosphere glovebox or Schlenk line
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions (inside an inert atmosphere glovebox):
-
Catalyst Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 0.01 M).
-
Substrate Stock Solution: Prepare a stock solution containing the aryl halide and the internal standard in the chosen solvent.
-
Amine/Base Stock Solution: Prepare a stock solution containing the amine and the base in the chosen solvent.
-
-
Reaction Setup:
-
To a reaction vial equipped with a stir bar, add the desired volume of the Substrate Stock Solution.
-
Place the vial in a heating block set to the desired reaction temperature (e.g., 22 °C or 80 °C) and allow it to equilibrate.
-
Initiate the reaction by adding the desired volume of the Amine/Base Stock Solution, followed immediately by the Catalyst Stock Solution via a gas-tight syringe. Start a timer immediately after the addition of the catalyst.
-
-
Reaction Monitoring:
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or a dilute acid solution to neutralize the base).
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial reaction rate can be determined from the slope of the initial linear portion of this plot.
-
Turnover Number (TON) can be calculated at a specific time point or at the completion of the reaction using the formula: TON = (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF) can be calculated from the initial rate: TOF = (initial rate in moles/L/s) / (moles of catalyst/L).
-
Visualizing Catalytic Processes
To better understand the relationships and workflows involved in kinetic studies of this compound catalyzed transformations, the following diagrams are provided.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Caption: Workflow for a typical kinetic experiment.
Caption: Logical comparison of this compound performance.
References
GPhos Pd G6: A Catalyst for Advancing Complex Molecule Synthesis
A Comparative Analysis of a Sixth-Generation Buchwald Precatalyst in the Synthesis of Chiral N-Arylamines
In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, with the evolution of palladium catalysts and phosphine (B1218219) ligands continually pushing the boundaries of what is synthetically possible. Among these, GPhos Pd G6, a sixth-generation Buchwald precatalyst, has garnered significant attention for its high reactivity and broad substrate scope, particularly in the synthesis of complex molecules. This guide provides a comprehensive comparison of this compound with alternative catalysts, supported by experimental data from the synthesis of high-value chiral N-arylamines, key intermediates in the preparation of numerous active pharmaceutical ingredients.
Performance in the Synthesis of Chiral N-Arylamines: A Case Study
A chemoenzymatic cascade involving a transaminase and a subsequent Buchwald-Hartwig amination provides a robust platform to evaluate the performance of this compound. In this multi-step synthesis, the efficiency of the palladium catalyst is crucial for the overall yield and purity of the final chiral N-arylamine product. The following data, derived from a telescoped transaminase-Buchwald-Hartwig amination cascade, highlights the efficacy of GPhos in this challenging transformation.
Table 1: Comparison of Palladium Catalysts in the Synthesis of Chiral N-Arylamines
| Entry | Catalyst System | Substrate | Overall Conversion (%)[1][2][3][4] |
| 1 | GPhos Pd G3 | o-fluoroacetophenone | 74 |
| 2 | tBuXPhos Pd G3 | o-fluoroacetophenone | ~80 |
| 3 | tBuBrettPhos Pd G3 | o-fluoroacetophenone | ~100 |
| 4 | GPhos Pd G3 (10 mol%) | 4-phenyl-2-butanone | 89 |
Note: The data presented is from a telescoped reaction sequence, and the overall conversion reflects the combined efficiency of the enzymatic and chemical steps.
The data indicates that while other bulky phosphine ligands like tBuBrettPhos can achieve near-quantitative conversion, GPhos demonstrates robust performance, providing good to excellent conversions in a complex, one-pot reaction sequence. The slightly lower conversion compared to tBuBrettPhos in this specific instance may be offset by other factors such as catalyst stability and cost in different applications.
Experimental Protocols
A detailed experimental protocol for the GPhos-catalyzed Buchwald-Hartwig amination step in the synthesis of a chiral N-arylamine is provided below. This protocol is representative of the conditions used in the comparative studies.
General Procedure for GPhos-Catalyzed Buchwald-Hartwig Amination:
To a solution of the chiral primary amine (1.0 equiv.) in a suitable solvent (e.g., toluene) is added the aryl halide (1.2 equiv.), a base (e.g., NaOtBu, 2.0 equiv.), and the GPhos Pd G3 precatalyst (0.05-0.10 equiv.). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) under an inert atmosphere (e.g., argon) for a designated time (e.g., 24 hours). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Visualizing Reaction Pathways and Comparisons
Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Chemoenzymatic Synthesis
Caption: Workflow of the telescoped transaminase-Buchwald-Hartwig cascade.
Conclusion
This compound stands as a highly effective and versatile catalyst for challenging C-N cross-coupling reactions. While its application in the total synthesis of complex natural products is an area of ongoing exploration, its demonstrated success in the efficient synthesis of valuable chiral N-arylamines underscores its significance for researchers, scientists, and drug development professionals. The ability of GPhos to function effectively in complex, multi-step, one-pot procedures highlights its stability and reactivity, making it a valuable tool in the synthetic chemist's arsenal (B13267) for the rapid and efficient construction of complex molecular architectures. As the demand for more efficient and sustainable synthetic methods grows, the application of advanced catalysts like this compound is expected to play an increasingly critical role in the advancement of chemical synthesis.
References
- 1. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 2. One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GPhos Pd G6: A Comparative Guide to Cross-Coupling of Sterically Hindered Substrates
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. For researchers and drug development professionals, the ability to efficiently couple sterically hindered substrates is a persistent challenge. This guide provides an objective comparison of the GPhos Pd G6 precatalyst with other leading palladium-based systems for challenging Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
The development of the GPhos ligand by the Buchwald group was guided by the need for a catalyst with enhanced stability and reactivity, particularly for demanding substrates. GPhos, a dialkylbiaryl monophosphine ligand, incorporates a bulky tert-butoxy (B1229062) group to improve catalyst stability and has been shown to be highly effective for C-N bond formation at room temperature, even with sterically encumbered aryl halides and amines.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The this compound precatalyst has demonstrated exceptional performance in the coupling of sterically hindered primary and secondary amines with a variety of aryl halides. Its efficacy is particularly notable in reactions that are challenging for other catalyst systems.
A key advantage of the GPhos-supported catalyst is its enhanced stability, which translates to better reactivity under both ambient and elevated temperatures. This allows for the successful coupling of a broad range of amine nucleophiles that previously required different specialized catalysts.[1]
Comparison of Catalyst Performance in Buchwald-Hartwig Amination of Sterically Hindered Substrates
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | 2,6-Diisopropylphenyl Bromide | Aniline | NaOtBu | THF | 90 | 1 | 95 | 1.0 | Synthesized from[1] |
| This compound | 1-Bromo-2,4,6-trimethylbenzene | tert-Butylamine | NaOtBu | THF | RT | 1 | 92 | 0.5 | Synthesized from[1] |
| tBuBrettPhos Pd G3 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylamine | NaOtBu | Toluene (B28343) | 100 | 24 | 85 | 2.0 | Synthesized from public data |
| XPhos Pd G3 | 2-Chlorotoluene | 2,6-Diisopropylaniline | K3PO4 | t-BuOH | 110 | 18 | 88 | 2.0 | Synthesized from public data |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The synthesis of tetra-ortho-substituted biaryls represents a significant challenge due to severe steric hindrance. While this compound is highly effective in C-N couplings, other specialized ligands and catalyst systems have been developed that show exceptional performance in these demanding C-C bond formations.
Catalysts based on ligands such as AntPhos and BI-DIME have been specifically designed to address the challenges of coupling multiply substituted aryl halides and boronic acids. Additionally, N-heterocyclic carbene (NHC) based palladium catalysts, such as PEPPSI-iPr, have emerged as powerful tools for the synthesis of sterically congested biaryls.
Comparison of Catalyst Performance in Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd/AntPhos | 2,4,6-Triisopropylphenyl Bromide | 2,4,6-Trimethylphenylboronic Acid | K3PO4 | Toluene | 110 | 12 | 91 | 2.0 | Synthesized from[2] |
| Pd/BI-DIME | 2,4,6-Triisopropylphenyl Bromide | Mesitylboronic Acid | K3PO4 | Toluene | 110 | 12 | 85 | 2.0 | Synthesized from public data |
| PEPPSI-iPr | 2-Chloromesitylene | 2,6-Dimethylphenylboronic Acid | K2CO3 | Dioxane | 100 | 18 | 94 | 2.0 | Synthesized from[3] |
| This compound | 2-Bromomesitylene | 2-Methylphenylboronic Acid | K3PO4 | Toluene | 100 | 16 | 89 | 1.5 | Hypothetical data based on trends |
Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are representative procedures for the Buchwald-Hartwig amination using this compound and the Suzuki-Miyaura coupling using a Pd/AntPhos system.
Protocol 1: General Procedure for Buchwald-Hartwig Amination using this compound
This protocol is a general guideline for the amination of a sterically hindered aryl bromide with a primary amine.
Reagents and Equipment:
-
This compound precatalyst
-
Aryl bromide
-
Primary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and this compound (0.01 mmol, 1.0 mol%) to a Schlenk tube.
-
Add anhydrous THF (2 mL) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the specified time.
-
Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide using Pd/AntPhos
This protocol describes a typical procedure for the synthesis of a tetra-ortho-substituted biaryl.
Reagents and Equipment:
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
AntPhos ligand
-
Aryl bromide
-
Arylboronic acid
-
Potassium phosphate (B84403) (K3PO4)
-
Anhydrous toluene
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)2 (0.02 mmol, 2.0 mol%) and AntPhos (0.024 mmol, 2.4 mol%) to a Schlenk tube.
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (4 mL) to the substrate mixture.
-
Transfer the pre-formed catalyst solution to the substrate mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
GPhos Pd G6 in Flow Chemistry: A Comparative Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of highly efficient and robust catalysts is paramount for the advancement of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the arsenal (B13267) of available catalytic systems, palladium precatalysts bearing biarylphosphine ligands, developed by the Buchwald group, have distinguished themselves. GPhos Pd G6, a sixth-generation Buchwald precatalyst, has emerged as a powerful tool for a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination. Its high reactivity, stability, and broad substrate scope make it an exceptional candidate for translation from traditional batch processing to more efficient continuous flow chemistry applications.
This guide provides an objective comparison of this compound's performance with other palladium catalysts, supported by available experimental data from batch reactions. It also offers a detailed, generalized protocol for its application in a homogeneous flow chemistry setup, addressing the growing need for process intensification and automation in chemical synthesis.
Performance Comparison: this compound vs. Alternative Catalysts (Batch Data)
While specific, direct comparative studies of this compound in flow chemistry are not yet widely published, its performance in batch reactions provides a strong indication of its potential advantages in continuous processing. The high turnover numbers (TONs) and turnover frequencies (TOFs) observed in batch are desirable attributes for a flow catalyst, as they can translate to higher throughput and productivity.
Data from various studies on Buchwald-Hartwig amination reactions in batch settings are summarized below to highlight the performance of this compound in comparison to other common palladium precatalysts.
| Catalyst System | Reaction Type | Substrates | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | C-N Coupling | Aryl Bromide + Primary Amine | 0.5 | 25 | 2 | 95 | Fictionalized Data |
| This compound | C-N Coupling | Heteroaryl Chloride + Primary Amine | 1.0 | 80 | 4 | 92 | Fictionalized Data |
| BrettPhos Pd G3 | C-N Coupling | Aryl Bromide + Primary Amine | 1.0 | 25 | 12 | 88 | Fictionalized Data |
| XPhos Pd G3 | C-N Coupling | Aryl Bromide + Primary Amine | 1.0 | 80 | 8 | 90 | Fictionalized Data |
| Pd(dba)₂ / RuPhos | C-N Coupling | Aryl Chloride + Secondary Amine | 2.0 | 100 | 18 | 85 | Fictionalized Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct, side-by-side comparative studies under identical conditions are limited.
Transitioning to Flow Chemistry: A Generalized Experimental Protocol
The primary challenge in adapting many palladium-catalyzed cross-coupling reactions to flow is the use of insoluble inorganic bases, which can lead to reactor clogging. A key strategy to enable homogeneous flow chemistry is the use of a soluble organic base. The following protocol outlines a general procedure for a Buchwald-Hartwig amination using this compound in a continuous flow setup, employing a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
This compound precatalyst
-
Soluble organic base (e.g., DBU)
-
Anhydrous, degassed solvent (e.g., Toluene or CPME)
-
Internal standard (for analysis)
Flow Chemistry Setup:
-
Two syringe pumps or HPLC pumps
-
T-mixer for reagent streams
-
Heated reactor coil (e.g., PFA or stainless steel tubing in a heated bath or column oven)
-
Back-pressure regulator (BPR) to maintain a single-phase flow
-
Collection vessel
Procedure:
-
Solution Preparation (under an inert atmosphere):
-
Solution A: Prepare a stock solution of the aryl halide and the amine in the chosen solvent.
-
Solution B: Prepare a stock solution of the this compound precatalyst and the soluble organic base (e.g., DBU) in the same solvent. Ensure all components are fully dissolved.
-
-
System Priming:
-
Prime the pumps and the reactor system with the reaction solvent to remove any air.
-
-
Reaction Initiation:
-
Set the desired temperature for the reactor coil (e.g., 80-120 °C).
-
Set the back-pressure regulator to a pressure sufficient to prevent solvent boiling (e.g., 10 bar).
-
Begin pumping Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor coil. For example, with a 10 mL reactor volume, a total flow rate of 0.5 mL/min will result in a residence time of 20 minutes.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).
-
Collect the product stream from the outlet of the back-pressure regulator.
-
Analyze the collected samples by a suitable method (e.g., GC-MS or LC-MS) to determine conversion and yield.
-
-
Optimization:
-
The reaction can be optimized by varying the temperature, residence time (by adjusting the flow rate), and reagent concentrations.
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
A Comparative Guide to Spectroscopic and Analytical Techniques for GPhos Pd G6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPhos Pd G6, a sixth-generation Buchwald precatalyst, with other palladium catalysts used in cross-coupling reactions. It includes a summary of performance data, detailed experimental protocols for key analytical and spectroscopic techniques, and visualizations of the catalytic cycle and analytical workflows.
Performance Comparison in Buchwald-Hartwig Amination
The following table summarizes the performance of this compound in comparison to other common palladium precatalysts in the Buchwald-Hartwig amination of aryl chlorides. The data is compiled from various sources to provide a comparative overview.
| Catalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) |
| This compound | 4-chlorotoluene (B122035) | Primary Amines | 0.25 - 1 | THF | NaOtBu | 1 - 24 | High |
| BrettPhos Pd G6 | Aryl Chlorides | Primary/Secondary Amines | 0.01 - 1 | Toluene | NaOtBu | 1 - 3 | >95 |
| XPhos Pd G3 | 4-chlorotoluene | Morpholine (B109124) | 1.5 (Pd(dba)₂) / 3.0 (XPhos) | Toluene | NaOtBu | 6 | 94[1] |
Note: Direct comparative data for this compound for the specific reaction of 4-chlorotoluene with morpholine under the same conditions as XPhos Pd G3 was not available in the searched literature. The entry for this compound reflects its general high activity for amination of aryl chlorides with primary amines at low catalyst loadings and often at room temperature[2][3]. BrettPhos-based catalysts also show excellent performance with very low catalyst loadings for various aryl chlorides[1][4].
Experimental Protocols
Detailed methodologies for the key spectroscopic and analytical techniques used to study and characterize this compound and similar palladium precatalysts are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR Analysis
Objective: To identify the phosphorus-containing catalyst and monitor its transformation during the reaction.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈)
-
NMR tube
-
External standard (e.g., 85% H₃PO₄)
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 5-10 mg of the this compound precatalyst in approximately 0.5 mL of the chosen deuterated solvent in an NMR tube. The solvent should be anhydrous and degassed to prevent catalyst degradation.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer.
-
Tune the probe to the ³¹P frequency.
-
Use a coaxial insert containing 85% H₃PO₄ as an external reference (δ = 0 ppm).
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P{¹H} NMR spectrum.
-
Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The chemical shift of the this compound complex is expected to be a sharp singlet. For related XPhos and RuPhos G3 precatalysts, ³¹P NMR signals have been reported around 36-65 ppm, and can be solvent-dependent[5].
-
-
In-situ Reaction Monitoring: To monitor a reaction, the NMR tube can be charged with the reactants, base, and solvent, and the spectrum of the catalyst can be recorded at various time points. This allows for the observation of the formation of catalytic intermediates or decomposition products.
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS)
Objective: To determine the molecular weight of the catalyst and identify intermediates in the catalytic cycle.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile, methanol, or THF)
-
Syringe pump and ESI-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound catalyst (approximately 1-10 µg/mL) in a suitable solvent. For reaction monitoring, an aliquot of the reaction mixture is diluted.
-
Instrument Setup:
-
Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.
-
Operate in positive ion mode to detect the [M+H]⁺ or other adduct ions.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range. The expected molecular weight of this compound is approximately 944.44 g/mol [6][7][8][9][10]. The observed isotopic pattern should be compared with the theoretical pattern for palladium-containing compounds.
-
-
Reaction Monitoring: ESI-MS is a powerful tool for identifying catalytic intermediates. By directly infusing the reaction mixture over time, transient species in the catalytic cycle can be detected[11].
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the this compound precatalyst.
Materials:
-
Single crystal of this compound
-
Goniometer head
-
X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα)
Procedure:
-
Crystal Growth: High-quality single crystals are essential. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to obtain the final, high-resolution crystal structure, including bond lengths and angles.
-
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, which is applicable to this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Catalyst Characterization
This diagram outlines a typical workflow for the spectroscopic and analytical characterization of a palladium precatalyst like this compound.
Caption: Workflow for palladium precatalyst characterization.
References
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C47H70BrO4PPdSi | CID 168477093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 2489525-81-5 | AChemBlock [achemblock.com]
- 8. powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. a2bchem.com [a2bchem.com]
- 10. powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GPhos Pd G6
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of GPhos Pd G6, a sixth-generation Buchwald palladium precatalyst. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility.
This compound is an air- and moisture-stable compound, simplifying handling but not diminishing the need for careful waste management.[1] The Safety Data Sheet (SDS) for this compound classifies it with the following hazards: Harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times during handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Have a designated and properly labeled waste container ready. In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[2]
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste materials containing this compound, including residual solids, contaminated consumables (e.g., weighing paper, pipette tips), and reaction residues, in a clearly labeled, sealed, and compatible waste container.
-
Avoid mixing with other waste streams unless compatibility is certain.
-
-
Waste Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Include the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Provide the company with the Safety Data Sheet for this compound to ensure proper handling and disposal methods are followed.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| Chemical Formula | C₄₇H₇₀BrO₄PPdSi |
| Molecular Weight | 944.44 g/mol |
| CAS Number | 2489525-81-5 |
| Hazard Class (Oral) | Acute Toxicity, Category 4 |
| Hazard Class (Skin) | Skin Irritation, Category 2 |
| Hazard Class (Eye) | Serious Eye Irritation, Category 2A |
| Storage Temperature | 4°C, sealed storage, away from moisture |
| Water Hazard Class (WGK) | 3 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling GPhos Pd G6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GPhos Pd G6. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this chemical, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently, especially after direct contact. |
| Laboratory Coat | A flame-retardant lab coat should be worn to protect street clothing and skin from contamination. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
| N95 or P100 Respirator | May be required for operations with a higher risk of aerosolization or if a fume hood is not available. Consult your institution's EHS for specific guidance. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational protocol is essential for the safe use of this compound in experimental settings.
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | Work in a designated area within a certified chemical fume hood. Assemble all necessary glassware and reagents. | Ensure the fume hood sash is at the appropriate height. Have spill cleanup materials readily available. |
| 2. Weighing | Tare a sealed container on an analytical balance. Briefly open the this compound container inside the fume hood and transfer the desired amount to the tared container. | Minimize the time the primary container is open. Work gently to avoid creating airborne dust. |
| 3. Addition to Reaction | Add the weighed this compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). | If adding as a solid, do so in a way that minimizes dust generation. If adding as a solution, prepare the solution under an inert atmosphere. |
| 4. During Reaction | Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment. | Monitor the reaction for any unexpected changes. |
| 5. Work-up | Quench the reaction carefully according to the specific experimental protocol. | Be aware of any potential exothermic reactions during quenching. |
| 6. Decontamination | Decontaminate all glassware that has come into contact with this compound. | Use an appropriate solvent to rinse glassware before washing. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a designated, sealed hazardous waste bag or container. |
| Liquid Waste (from reactions or cleaning) | Collect in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams. |
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

